Product packaging for D-Palmitoylcarnitine chloride(Cat. No.:CAS No. 6865-14-1)

D-Palmitoylcarnitine chloride

Cat. No.: B1662240
CAS No.: 6865-14-1
M. Wt: 436.1 g/mol
InChI Key: GAMKNLFIHBMGQT-UHFFFAOYSA-N
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Description

Significance of Acylcarnitines in Cellular Homeostasis

Acylcarnitines are a family of ester derivatives of carnitine that are crucial for cellular energy metabolism. wikipedia.org They are formed when an acyl group from acyl-Coenzyme A (acyl-CoA) is transferred to carnitine, a reaction catalyzed by carnitine acyltransferases. nih.gov This process is fundamental for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce ATP. wikipedia.orgnih.gov The mitochondrial membrane is impermeable to long-chain fatty acids, making the carnitine shuttle system, which involves acylcarnitines, essential for fatty acid oxidation and energy generation. wikipedia.org

Beyond their role in energy production, acylcarnitines are involved in maintaining the balance of the intracellular acyl-CoA to CoA ratio. By converting acyl-CoAs to acylcarnitines, cells can prevent the accumulation of potentially toxic acyl-CoAs and replenish the pool of free Coenzyme A, which is necessary for various metabolic pathways. Disruption of carnitine homeostasis and the resulting alterations in acylcarnitine levels have been implicated in a variety of pathological conditions, including cardiovascular disease and metabolic disorders. nih.govmdpi.com Furthermore, long-chain acylcarnitines have been shown to possess bioactive properties, influencing cellular processes such as calcium signaling, inflammation, and insulin (B600854) signaling. nih.govnih.govresearchgate.net

Overview of Palmitoyl-DL-carnitine Chloride Research Landscape

Palmitoyl-DL-carnitine chloride serves as a valuable tool in biomedical research due to its defined chemical structure and its ability to mimic the actions of endogenous long-chain acylcarnitines. Research involving this compound spans various fields, from basic biochemistry to disease modeling.

One major area of investigation is its role in mitochondrial function and dysfunction . As a long-chain acylcarnitine, it is a key intermediate in mitochondrial fatty acid oxidation. sigmaaldrich.com Studies have utilized Palmitoyl-DL-carnitine chloride to explore the mechanisms of fatty acid transport into mitochondria and the consequences of its accumulation. caymanchem.combertin-bioreagent.com For instance, research has shown that high levels of long-chain acylcarnitines can lead to mitochondrial stress and impaired energy production. nih.gov

Another significant research focus is its impact on calcium homeostasis . Palmitoyl-DL-carnitine has been found to alter calcium mobilization in various cell types, including cardiomyocytes and neurons. nih.govcaymanchem.com It can induce the release of calcium from intracellular stores like the sarcoplasmic reticulum and affect calcium channel activity. nih.govcaymanchem.com This has implications for understanding conditions characterized by abnormal calcium signaling, such as cardiac arrhythmias and neurodegenerative diseases. nih.govplos.org

Furthermore, Palmitoyl-DL-carnitine chloride is used to study cellular signaling pathways . It has been identified as an inhibitor of protein kinase C (PKC), a family of enzymes involved in numerous cellular processes. chemicalbook.comchemicalbook.com Its ability to modulate PKC activity allows researchers to dissect the role of this kinase in different signaling cascades.

In the context of metabolic diseases , Palmitoyl-DL-carnitine chloride has been employed in studies of insulin resistance. chemicalbook.comchemicalbook.com Research in animal models has demonstrated that administration of palmitoylcarnitine (B157527) can induce insulin resistance and impair glucose metabolism. chemicalbook.comchemicalbook.com These findings contribute to the understanding of how lipid metabolites can interfere with insulin signaling.

The table below summarizes some of the key research applications of Palmitoyl-DL-carnitine chloride:

Research AreaKey FindingsModel Systems
Mitochondrial FunctionInvestigates fatty acid oxidation and mitochondrial stress. nih.govIsolated mitochondria, Cultured cells nih.gov
Calcium HomeostasisAlters intracellular calcium levels and channel activity. nih.govcaymanchem.comCardiomyocytes, Neurons nih.govcaymanchem.com
Cellular SignalingActs as a protein kinase C (PKC) inhibitor. chemicalbook.comchemicalbook.comVarious cell lines chemicalbook.comchemicalbook.com
Metabolic DiseasesInduces insulin resistance and glucose intolerance. chemicalbook.comchemicalbook.comAnimal models (mice) chemicalbook.comchemicalbook.com
Cancer ResearchAffects inflammatory cytokines and calcium influx in prostate cancer models. sigmaaldrich.comchemicalbook.comIn vitro prostate cancer models sigmaaldrich.comchemicalbook.com
MicrobiologyInhibits biofilm formation by certain bacteria. chemicalbook.comchemicalbook.comPseudomonas aeruginosa, Escherichia coli chemicalbook.comchemicalbook.com

The following table details the biochemical properties of Palmitoyl-DL-carnitine chloride:

PropertyValue
Chemical FormulaC23H46ClNO4 nih.gov
Molecular Weight436.07 g/mol sigmaaldrich.comnih.gov
AppearanceWhite powder sigmaaldrich.com
SolubilitySoluble in water (with heat or sonication), ethanol, DMF, and DMSO. sigmaaldrich.comcaymanchem.com
Storage Temperature-20°C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H46ClNO4 B1662240 D-Palmitoylcarnitine chloride CAS No. 6865-14-1

Properties

IUPAC Name

(3-carboxy-2-hexadecanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAMKNLFIHBMGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463002
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6865-14-1
Record name Palmitoyl carnitine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006865141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALMITOYLCARNITINE HYDROCHLORIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIL57224QR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic and Bioenergetic Roles of Palmitoyl Dl Carnitine Chloride

Mitochondrial Fatty Acid Oxidation and Energy Production

Palmitoyl-DL-carnitine chloride is an important intermediate in the metabolism of long-chain fatty acids, facilitating their transport into the mitochondria for energy production through β-oxidation. sigmaaldrich.comwikipedia.org

Transport of Palmitate into Mitochondria for Energy Production

Long-chain fatty acids like palmitate are unable to freely cross the inner mitochondrial membrane. wikipedia.orgnih.gov To enter the mitochondrial matrix where β-oxidation occurs, palmitic acid in the cytoplasm is first activated to its coenzyme A (CoA) derivative, palmitoyl-CoA. wikipedia.org While palmitoyl-CoA can pass through the outer mitochondrial membrane, it requires a specific transport system to cross the impermeable inner mitochondrial membrane. wikipedia.org Palmitoyl-DL-carnitine serves as a carrier molecule in this process. caymanchem.comcaymanchem.com It is formed when palmitoyl-CoA is converted to palmitoylcarnitine (B157527), which is then transported across the inner mitochondrial membrane. wikipedia.org Once inside, it is converted back to palmitoyl-CoA, making palmitate available for oxidation and subsequent ATP production. wikipedia.org

Role in Carnitine Shuttle System

The transport of long-chain fatty acids into the mitochondria is facilitated by the carnitine shuttle system. mhmedical.com This system involves three key components:

Carnitine palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, this enzyme catalyzes the conversion of palmitoyl-CoA to palmitoylcarnitine. mhmedical.comnih.gov

Carnitine-acylcarnitine translocase (CACT): This protein, found in the inner mitochondrial membrane, facilitates the transport of palmitoylcarnitine into the mitochondrial matrix in exchange for free carnitine. wikipedia.orgmhmedical.com

Carnitine palmitoyltransferase II (CPT2): Situated on the inner side of the inner mitochondrial membrane, CPT2 converts palmitoylcarnitine back to palmitoyl-CoA and releases free carnitine, which is then shuttled back to the cytoplasm. nih.govmhmedical.com

Palmitoyl-DL-carnitine is a crucial intermediate in this shuttle, enabling the movement of the palmitoyl (B13399708) group into the mitochondrial matrix. nih.govplos.org

Intermediary Metabolism of Fatty Acids

Palmitoyl-DL-carnitine is a key intermediate metabolite in the pathway of fatty acid incorporation. plos.orgnih.gov It represents a transient form of palmitic acid as it is moved between different cellular compartments and metabolic pathways. wikipedia.org Beyond its primary role in mitochondrial transport, palmitoylcarnitine can also be involved in other metabolic processes. For example, it has been reported to be an intermediate in the incorporation of palmitic acid into the membrane phospholipids (B1166683) of erythrocytes. nih.gov The balance between the formation of palmitoylcarnitine and its subsequent utilization is critical for maintaining cellular lipid homeostasis.

Effects on Myocardial Bioenergetics

In the heart, which relies heavily on fatty acid oxidation for its energy needs, the metabolism of palmitoylcarnitine is of particular importance.

Modulation of High-Energy Phosphates in the Heart

Long-chain acylcarnitines such as palmitoyl-L-carnitine are known to accumulate in the myocardium during ischemic conditions. nih.gov Studies on isolated rat hearts have demonstrated that exogenous palmitoyl-L-carnitine can significantly alter the levels of high-energy phosphates. nih.gov Specifically, the introduction of palmitoyl-L-carnitine led to a decrease in the tissue levels of adenosine (B11128) triphosphate (ATP) and creatine (B1669601) phosphate (B84403), coupled with an increase in adenosine monophosphate (AMP). nih.gov These changes in high-energy phosphate levels were associated with mechanical dysfunction of the heart. nih.gov

Influence on Free Fatty Acid Levels in Cardiac Tissue

Research into the metabolic effects of palmitoyl-carnitine has revealed its significant impact on the levels of free fatty acids (FFAs) within cardiac tissue. Long-chain acylcarnitines, such as palmitoyl-L-carnitine, are known to accumulate in the myocardium during ischemic events. nih.gov Studies utilizing isolated rat hearts have demonstrated that the introduction of palmitoyl-L-carnitine can markedly alter the intracellular environment.

In experiments where rat hearts were perfused aerobically, the administration of 5 µM palmitoyl-L-carnitine led to a notable increase in the tissue levels of free fatty acids. nih.gov This elevation was not uniform across all types of fatty acids; the most significant increases were observed in the concentrations of arachidonic acid and palmitoleic acid within the myocardial tissue. nih.gov

The accumulation of these specific free fatty acids is a critical finding, as elevated levels of FFAs, particularly in the context of ischemia, can be associated with cellular dysfunction. This increase in free fatty acids occurred alongside other notable biochemical changes, including a decrease in high-energy phosphates like adenosine triphosphate and creatine phosphate, and an increase in adenosine monophosphate, indicative of a shift in the energy balance of the cardiac cells. nih.gov

The table below summarizes the observed changes in specific free fatty acid levels in cardiac tissue following perfusion with palmitoyl-L-carnitine, based on detailed research findings.

CompoundChange in Cardiac Tissue Level
Free Fatty Acids (Total) Markedly Increased
Arachidonic Acid Markedly Increased
Palmitoleic Acid Markedly Increased

Cellular and Molecular Mechanisms of Action

Protein Kinase C (PKC) Inhibition and Signaling Modulation

Palmitoyl-DL-carnitine chloride is recognized as an inhibitor of Protein Kinase C (PKC), a family of enzymes that play critical roles in a variety of cellular processes, including proliferation, differentiation, and apoptosis. caymanchem.comsigmaaldrich.com Its inhibitory action on PKC contributes to its broader impact on cellular signaling.

Specificity and Isozyme Interactions in Pancreatic Cancer

The role of specific PKC isozymes in pancreatic cancer is an area of active investigation, with different isoforms implicated in promoting or inhibiting tumor growth. nih.gov While Palmitoyl-DL-carnitine is a known PKC inhibitor, its precise interactions with specific PKC isozymes in the context of pancreatic cancer are not yet fully elucidated.

A study on rat pancreatic acini, the functional units of the exocrine pancreas, demonstrated that Palmitoyl-DL-carnitine decreased the binding of epidermal growth factor (EGF), a key signaling molecule in cell growth. nih.gov However, the study also suggested that this effect might occur through a novel mechanism independent of PKC activation, as another PKC inhibitor, H-7, did not produce the same effect. nih.gov This finding indicates a complex interplay and suggests that the effects of Palmitoyl-DL-carnitine in pancreatic cells may not be solely attributable to direct PKC inhibition. Further research is needed to delineate the specific PKC isozyme interactions of Palmitoyl-DL-carnitine chloride in pancreatic cancer cells.

Cell TypeEffect of Palmitoyl-DL-carnitineImplication for PKC Signaling
Rat Pancreatic AciniDecreased epidermal growth factor (EGF) bindingMay regulate EGF binding via a mechanism independent of PKC activation nih.gov

Impact on Diverse Signal Transduction Pathways

The influence of Palmitoyl-DL-carnitine chloride extends to various signal transduction pathways. In endothelial cells, it has been reported to inhibit endothelium-dependent relaxation by suppressing intracellular calcium signal transduction. sigmaaldrich.com This highlights its ability to modulate vascular function.

Furthermore, in neuronal cells, the L-isomer, Palmitoyl-L-carnitine, has been shown to induce tau phosphorylation, a hallmark of neurodegenerative diseases. plos.org This effect is mediated through a cascade involving calcium overload, which in turn activates tau kinases such as GSK-3β and CDK5/p25. plos.org This demonstrates a significant impact on signaling pathways crucial for neuronal health and disease. In the bacterium Pseudomonas aeruginosa, Palmitoyl-DL-carnitine has been found to suppress the LasI/LasR quorum-sensing system, a key communication pathway that regulates virulence and biofilm formation.

Calcium Homeostasis Perturbations

Palmitoyl-DL-carnitine chloride exerts profound effects on cellular calcium homeostasis, a tightly regulated process essential for a multitude of physiological functions.

Alteration of Calcium Mobilization in Various Cell Types

Exogenously applied Palmitoyl-DL-carnitine has been shown to alter calcium mobilization in a wide array of cell types. caymanchem.com This general effect underscores its fundamental interaction with cellular membranes and calcium storage and transport mechanisms. For instance, in neuronal cells, treatment with Palmitoyl-L-carnitine leads to a significant increase in intracellular calcium levels, resulting in a state of calcium overload. plos.orgresearchgate.net This disruption of normal calcium concentrations can trigger a cascade of downstream cellular events.

Effects on Voltage-Activated Calcium Channel Currents in Neurons

In a detailed study on cultured neurons from rat dorsal root ganglia, Palmitoyl-DL-carnitine was found to reduce whole-cell voltage-activated calcium channel currents. researchwithrowan.com This inhibitory effect was observed to be dependent on intracellular calcium levels, suggesting a feedback mechanism. The reduction in calcium influx through these channels can have significant consequences for neuronal excitability and neurotransmitter release.

Neuronal ParameterEffect of Palmitoyl-DL-carnitine
Voltage-Activated Ca2+ Channel CurrentsReduction researchwithrowan.com
Intracellular Ca2+ LevelsIncrease/Overload plos.orgresearchgate.net

Role in Intracellular Calcium Handling Efficiency

Research indicates that Palmitoyl-DL-carnitine reduces the efficiency of intracellular calcium handling. researchwithrowan.com In the study on rat dorsal root ganglion neurons, while the influx of calcium was reduced, the removal of free calcium from the cytoplasm following its entry was also slowed down. researchwithrowan.com This suggests an impairment of the mechanisms responsible for sequestering or extruding calcium, leading to a prolonged elevation of intracellular calcium concentrations. This reduced efficiency in calcium handling can contribute to the observed calcium overload and the subsequent activation of calcium-dependent signaling pathways. plos.org

Palmitoyl-L-carnitine Induced Calcium Overload and Related Cellular Responses

A primary and significant cellular response to palmitoyl-L-carnitine is the induction of intracellular calcium overload. wikipedia.orgnih.govnih.gov This phenomenon has been observed across various cell types, leading to distinct downstream pathological events.

In neuronal cells, treatment with palmitoyl-L-carnitine leads to a significant increase in intracellular calcium levels. wikipedia.orgnih.govnih.gov This calcium overload is closely linked with mitochondrial dysfunction, specifically promoting mitochondrial fission. nih.govnih.gov The elevated cytosolic calcium, in turn, activates certain tau kinases, such as GSK-3β and CDK5/p25, resulting in the hyperphosphorylation of the tau protein, a hallmark of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov

Similarly, in cardiac cells, palmitoyl-L-carnitine can cause calcium overload, a condition implicated in the contractile dysfunction seen in the ischemic myocardium. oroboros.at Studies on adult rat cardiomyocytes demonstrated a dose-dependent elevation of intracellular Ca2+ upon exposure to palmitoyl (B13399708) carnitine. oroboros.at This accumulation is believed to be a contributing factor to the cellular damage that occurs during cardiac ischemia. oroboros.at The disruption of mitochondrial function and fatty acid metabolism is closely associated with this intracellular calcium overload. nih.gov

Table 1: Summary of Palmitoyl-L-carnitine Induced Calcium Overload and Cellular Responses

Cell Type Observed Effect Associated Cellular Response Source
SH-SY5Y Neuronal Cells Significant increase in intracellular calcium overload. wikipedia.orgnih.govnih.gov Promotes mitochondrial fission; activates tau kinases (GSK-3β, CDK5/p25); induces tau hyperphosphorylation. nih.govnih.gov wikipedia.org, nih.gov, nih.gov
Adult Rat Cardiomyocytes Dose-dependent elevation of intracellular Ca2+. oroboros.at Contributes to contractile dysfunction resembling ischemic contracture. oroboros.at oroboros.at
Human Vascular Endothelial Cells Inhibition of bradykinin-induced Ca2+ transients. nih.gov Suppression of intracellular calcium signal transduction. nih.gov nih.gov

Membrane Interactions and Permeability Modulation

Effects on Endothelial and Epithelial Tight Junctions

Palmitoyl carnitine chloride (PCC) has been identified as an effective modulator of the barrier function of both endothelial and epithelial cell layers by acting on their tight junctions. hmdb.cataylorandfrancis.com In studies using the human colonic Caco-2 cell line and the rat small intestinal IEC-18 cell line, PCC was shown to alter the structural integrity of these crucial cell-cell adhesion complexes. hmdb.ca Specifically, at concentrations of 0.4 mM and higher, PCC treatment led to a change in the distribution of ZO-1, a key protein component of the tight junctional complex. hmdb.ca This disruption of tight junction protein localization is a primary mechanism by which PCC decreases the barrier function of epithelial layers. hmdb.ca

Influence on Membrane Resistance and Permeability

Concurrent with its effects on tight junction structure, Palmitoyl-DL-carnitine chloride significantly influences the physiological properties of cell membranes, namely their electrical resistance and permeability. hmdb.cataylorandfrancis.com In filter-grown Caco-2 and IEC-18 epithelial cells, PCC caused a dose-dependent decrease in transepithelial electrical resistance (TEER), a reliable indicator of ion permeability across a cell monolayer. hmdb.ca

Simultaneously, PCC induced a significant increase in the permeability of the epithelial barrier to hydrophilic molecules. hmdb.ca This was demonstrated by the enhanced transport of both mannitol (B672) and PEG-4000 across the cell layers following PCC exposure. hmdb.ca These findings establish that the compound effectively reduces membrane resistance and increases its permeability, consistent with its action as an absorption enhancer. hmdb.cataylorandfrancis.com

Table 2: Effects of Palmitoyl Carnitine Chloride (PCC) on Epithelial Cell Barrier Function

Cell Line Parameter Measured Observed Effect Source
Caco-2, IEC-18 Transepithelial Electrical Resistance (TEER) Dose-dependent decrease. hmdb.ca hmdb.ca
Caco-2, IEC-18 Permeability (Mannitol, PEG-4000) Dose-dependent increase. hmdb.ca hmdb.ca
Caco-2, IEC-18 ZO-1 Protein Distribution Altered distribution at concentrations ≥0.4 mM. hmdb.ca hmdb.ca

Interactions with Model Phospholipid Bilayers

The amphiphilic nature of palmitoylcarnitine (B157527) drives its interaction with cell membranes, leading to changes in their physical properties. As a long-chain acylcarnitine, it can insert into phospholipid bilayers, which form the basic structure of all cell membranes. wikipedia.org This interaction has been shown to alter membrane fluidity. In studies using human erythrocyte membranes as a model, administration of palmitoylcarnitine was found to disrupt membrane fluidity and cause significant morphological changes to the cells. This detergent-like effect highlights its capacity to physically perturb the organization of the lipid bilayer, which is a fundamental aspect of its broader biological activities.

Impact on Diacylglycerol Concentration and Procyanidin Formation

The relationship between palmitoylcarnitine and diacylglycerol is indirect, arising from shared metabolic contexts rather than a direct conversion. Prevailing theories in metabolic research suggest that conditions of incomplete fatty acid oxidation in the mitochondria can lead to the cytosolic accumulation of various lipid species, including long-chain acylcarnitines (like palmitoylcarnitine), ceramides, and diacylglycerol. nih.gov Therefore, an elevated level of palmitoylcarnitine may be a biomarker for a metabolic state where diacylglycerol levels are also likely to be elevated, a condition linked to the disruption of cellular signaling pathways such as insulin (B600854) signaling. nih.gov

There is no information available in the reviewed scientific literature to suggest a direct interaction or impact of Palmitoyl-DL-carnitine chloride on the formation of procyanidins.

Mitochondrial Dynamics and Function

The mitochondrion, often dubbed the powerhouse of the cell, is a dynamic organelle that constantly undergoes fusion and fission to maintain cellular homeostasis. Palmitoyl-DL-carnitine chloride has been shown to significantly influence these processes, with notable consequences for mitochondrial health and function, especially in neuronal cells.

Induction of Mitochondrial Fission

Recent studies have demonstrated that Palmitoyl-L-carnitine, a component of the DL-carnitine mixture, can induce mitochondrial fission, the process by which mitochondria divide. plos.orgnih.govresearchgate.net In vitro experiments using SH-SY5Y neuronal cells have shown that treatment with Palmitoyl-L-carnitine leads to a fragmented and discrete mitochondrial network, a departure from the typically elongated and interconnected structure. plos.org This morphological change is accompanied by alterations in the levels of key proteins that regulate fission, such as an increase in the phosphorylated forms of DRP1 (at Serine 616) and MFF (at Serine 146). researchgate.net The disruption of normal energy metabolism and beta-oxidation by altered acylcarnitine levels is thought to be a contributing factor to this increased mitochondrial fragmentation. plos.org

Links to Mitochondrial Dysfunction in Neuronal Cells

The induction of mitochondrial fission by Palmitoyl-L-carnitine is closely linked to broader mitochondrial dysfunction, particularly in neuronal cells. plos.orgnih.gov This dysfunction is characterized by several key events, including increased intracellular calcium levels. plos.orgnih.govnih.gov The overload of calcium in the cytosol can, in turn, activate various signaling pathways that contribute to cellular stress and pathology. plos.orgnih.gov For instance, in the context of neurodegenerative conditions like Alzheimer's disease, this mitochondrial-dysfunction-induced calcium overload has been shown to activate kinases such as GSK-3β and CDK5, leading to the hyperphosphorylation of tau protein, a hallmark of the disease. plos.orgnih.gov Therefore, elevated levels of Palmitoyl-L-carnitine are considered a potential contributor to the progression of neurodegenerative pathologies. plos.orgnih.gov

Influence on Mitochondrial Membrane Potential

The mitochondrial membrane potential (Δψm) is a crucial indicator of mitochondrial health and its ability to produce ATP. The effect of Palmitoyl-carnitine on Δψm appears to be concentration-dependent. Studies in rat ventricular myocytes have shown that lower concentrations (1 and 5 μM) of Palmitoyl-L-carnitine can cause a slight hyperpolarization of the mitochondrial membrane, suggesting an acceleration of basal metabolism. nii.ac.jp However, higher concentrations (10 μM) lead to a significant depolarization of the membrane potential. nii.ac.jp Similarly, in rat heart mitochondria, Palmitoyl-CoA and Palmitoylcarnitine at concentrations above 20 and 50 nmoles/mg protein, respectively, induced a decrease in the transmembrane potential. nih.gov This suggests that while physiological levels of Palmitoyl-carnitine are essential for mitochondrial function, excessive accumulation can be detrimental, leading to a collapse of the membrane potential and impaired energy production. nii.ac.jpnih.gov

Enzymatic and Transporter Interactions

The metabolic effects of Palmitoyl-DL-carnitine chloride are intrinsically linked to its interactions with key enzymes and transporters involved in fatty acid metabolism.

Modulation of Carnitine Palmitoyltransferase (CPT) Activity

Carnitine Palmitoyltransferase (CPT) is a crucial enzyme system for the transport of long-chain fatty acids into the mitochondria. nih.govnih.gov It exists in two main isoforms: CPT1, located on the outer mitochondrial membrane, and CPT2, on the inner mitochondrial membrane. nih.govnih.gov Palmitoyl-CoA is converted to Palmitoylcarnitine by CPT1, allowing it to be transported across the inner mitochondrial membrane. hmdb.cawikipedia.org Once inside the mitochondrial matrix, CPT2 converts Palmitoylcarnitine back to Palmitoyl-CoA for β-oxidation. hmdb.cawikipedia.org

Effects on Carnitine Acyltransferases

The broader family of carnitine acyltransferases, which includes CPT, facilitates the reversible transfer of acyl groups between carnitine and coenzyme A. nih.gov These enzymes are essential for managing the cellular pool of acyl-CoAs and acylcarnitines. Palmitoyl-DL-carnitine chloride, as a substrate and product within this system, naturally influences the activity and equilibrium of these enzymes. The transport of Palmitoyl-L-carnitine into the mitochondria is facilitated by carnitine-acylcarnitine translocase (CACT), another key component of this system. nih.govwikipedia.org The efficiency of this entire process is critical for maintaining metabolic flexibility and preventing the accumulation of potentially toxic lipid intermediates. mdpi.com

Cellular/Molecular TargetEffect of Palmitoyl-DL-carnitine chlorideResearch Findings
Mitochondrial Fission InductionTreatment of SH-SY5Y neuronal cells with Palmitoyl-L-carnitine resulted in a fragmented mitochondrial network and increased levels of fission-related proteins pDRP1 (S616) and pMFF (S146). plos.orgresearchgate.net
Mitochondrial Function in Neuronal Cells DysfunctionIn SH-SY5Y cells, Palmitoyl-L-carnitine induced mitochondrial dysfunction, leading to elevated intracellular calcium levels and subsequent tau hyperphosphorylation. plos.orgnih.govnih.gov
Mitochondrial Membrane Potential (Δψm) Concentration-dependent modulationLow concentrations (1-5 μM) of Palmitoyl-L-carnitine caused slight hyperpolarization in rat ventricular myocytes, while higher concentrations (≥10 μM) led to significant depolarization. nii.ac.jp
Carnitine Palmitoyltransferase (CPT) Activity Modulation/InhibitionHigh concentrations of Palmitoylcarnitine can inhibit CPT enzyme activity, suggesting a feedback regulatory mechanism. nih.govmdpi.com
Carnitine Acyltransferases Substrate/Product InteractionAs a key player in the carnitine shuttle, Palmitoyl-DL-carnitine chloride influences the equilibrium and activity of the broader family of carnitine acyltransferases. nih.gov

Activation of Sphingosine-1-Phosphate Receptors

Sphingosine-1-phosphate (S1P) is a critical signaling lipid metabolite that plays a fundamental role in various physiological processes, including those governing the immune and vascular systems. nih.gov It exerts its effects by binding to five specific G protein-coupled receptors (GPCRs), known as S1P receptors (S1PR1-5). nih.govmdpi.com The activation of these receptors by ligands such as S1P, phosphorylated fingolimod, or other therapeutic molecules is crucial for functions like the egress of lymphocytes from lymphoid organs. nih.govmdpi.com

While Palmitoyl-DL-carnitine chloride is a significant lipid metabolite, its direct activation of Sphingosine-1-Phosphate Receptors is not explicitly established in the current scientific literature. However, research indicates that palmitoylcarnitine does engage with cellular signaling pathways that have some overlap with S1P signaling, particularly concerning calcium mobilization. Palmitoylcarnitine is known to alter calcium mobilization in various cell types and can directly interact with and activate Ca2+ channels. caymanchem.comnih.gov For instance, C16-carnitine may influence vascular endothelial cell function, leading to an accumulation of intracellular Ca2+. nih.gov This modulation of calcium signaling is a key aspect of its bioactivity, though a direct mechanistic link to S1PR activation remains an area for further investigation.

Redox State Modulation

Palmitoyl-DL-carnitine chloride significantly influences the redox state of cells, primarily through the induction of reactive oxygen species and subsequent engagement with antioxidant response pathways.

Induction of Reactive Oxygen Species (H2O2) in Cancer Cells

Palmitoyl-DL-carnitine has been shown to selectively induce apoptosis in colorectal cancer cells by modulating mitochondrial kinetics and overwhelming the cells' glutathione (B108866) buffering capacity. nih.gov Studies have demonstrated that exposure to palmitoylcarnitine stimulates the production of hydrogen peroxide (H2O2) in both cancerous and non-transformed cells, but to a much greater extent in cancer cells. nih.gov

For example, in HT29 colorectal adenocarcinoma cells, which have a higher basal level of reactive oxygen species, the additional H2O2 production stimulated by palmitoylcarnitine leads to a depletion of glutathione, subsequent activation of caspase-3, and ultimately, cell death. nih.gov In contrast, non-transformed colon cells (CCD 841) are able to buffer the increased ROS, ensuring their survival. nih.gov This differential sensitivity highlights a potential therapeutic vulnerability in cancer cells related to their inherent metabolic and redox regulation. nih.gov The breast adenocarcinoma cell line MCF7, which did not produce H2O2 upon exposure to palmitoylcarnitine, was able to maintain its glutathione levels and was not sensitive to the compound. nih.gov

Cell LineCell TypeEffect of Palmitoylcarnitine (50-100 μM)Key Findings
HT29Colorectal AdenocarcinomaDecreased cell survivalSignificant increase in H2O2 emission, leading to glutathione depletion and caspase-3 activation. nih.gov
HCT 116Colorectal AdenocarcinomaDecreased cell survivalSensitive to palmitoylcarnitine-induced cell death. nih.gov
CCD 841Non-transformed ColonNo significant decrease in cell survivalStimulated H2O2 emission but was sufficiently buffered by glutathione. nih.gov
MCF7Breast AdenocarcinomaNo decrease in cell survivalDid not produce H2O2 and maintained glutathione levels. nih.gov

Nrf2 Activation Pathway Interactions

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. The accumulation of long-chain acylcarnitines, such as palmitoylcarnitine, can lead to increased levels of reactive oxygen species, which in turn can activate the Nrf2 pathway. nih.gov This activation is a protective mechanism to counteract oxidative stress. nih.gov

L-carnitine (B1674952), a constituent of Palmitoyl-DL-carnitine chloride, has been shown to protect cells from H2O2-induced damage by augmenting the nuclear translocation of Nrf2 and increasing the expression of its target gene, heme oxygenase-1 (HO-1). medchemexpress.com This protective effect is mediated through the Akt signaling pathway. medchemexpress.com Furthermore, in the tumor microenvironment, carnitine can enhance the antioxidant capacity of cells through the Nrf2/GPX4 pathway, which plays a role in limiting ferroptosis. nih.gov Therefore, the interaction of Palmitoyl-DL-carnitine chloride with the Nrf2 pathway is complex, involving both the induction of oxidative stress that triggers the pathway and the potential for its carnitine component to enhance this protective antioxidant response. nih.govmedchemexpress.com

Roles in Cellular Processes and Pathological Contexts

Palmitoyl-DL-carnitine chloride is an intermediate in mitochondrial fatty acid oxidation. nih.gov Beyond its metabolic function, it has been shown to modulate cellular behavior, including cell viability and growth, and has been a subject of interest in cancer research.

Cell Viability and Apoptosis Induction

Exogenously added Palmitoyl-DL-carnitine has been observed to decrease the viability of cells. This effect is particularly notable in cancer cells. Studies on colorectal adenocarcinoma cell lines, such as HT29 and HCT 116, have demonstrated a significant decrease in cell survival upon treatment with palmitoylcarnitine (B157527). In contrast, non-transformed colon cells appeared to be less sensitive to the compound, suggesting a degree of selectivity in its cytotoxic effects.

The impact on cell viability is concentration-dependent. For instance, in studies involving colorectal cancer cells, concentrations of 50 μM and 100 μM of palmitoylcarnitine were used to elicit a decrease in cell survival over 24 to 48 hours.

Table 1: Effect of Palmitoylcarnitine on Cancer Cell Survival

Cell Line Cancer Type Outcome Reference
HT29 Colorectal Adenocarcinoma Decreased cell survival
HCT 116 Colorectal Adenocarcinoma Decreased cell survival
MCF7 Breast Adenocarcinoma Studied for effects on cell survival

While Palmitoyl-DL-carnitine chloride has been shown to induce cell death, the precise underlying mechanisms involving key apoptotic players like caspases and Poly(ADP-ribose) polymerase (PARP) are not extensively detailed in the available research. In the broader context of apoptosis, the activation of caspases is a critical step that leads to the cleavage of various cellular substrates, including PARP. nih.gov The cleavage of PARP by caspases is considered a hallmark of apoptosis, a process that separates the DNA-binding domain of PARP from its catalytic domain, thereby preventing DNA repair and facilitating cell death. nih.gov This process helps to maintain cellular ATP levels, which are necessary for the execution of the apoptotic program. nih.gov However, direct evidence specifically linking Palmitoyl-DL-carnitine chloride to the activation of caspases and subsequent PARP cleavage is not prominently featured in the reviewed literature.

Palmitoyl-DL-carnitine has demonstrated inhibitory effects on the growth of certain cancer cells. Research indicates that this fatty acid derivative can abrogate the survival of colorectal cancer cells. Furthermore, broader studies on carnitines suggest a potential role in slowing down the development of tumors. For example, acetylcarnitine has been shown to reduce the formation of neoplastic lesions in a mouse model of colon cancer. While the direct administration of Palmitoyl-DL-carnitine in vivo for cancer treatment is not established, the in vitro evidence points towards its potential as a cancer growth inhibitor.

Regulation of Cell Growth and Differentiation

Palmitoyl-DL-carnitine chloride has been found to have a stimulatory effect on erythropoiesis, the process of red blood cell production. nih.gov In in vitro studies using fetal mouse liver cell cultures, the addition of palmitoyl-L-carnitine at concentrations above 12.5 micromol/l significantly increased the formation of erythroid colonies. This effect was observed when added in conjunction with recombinant human erythropoietin (rhEPO). In contrast, L-carnitine (B1674952) alone did not show a similar effect on colony formation at the tested doses. These findings suggest that long-chain acylcarnitines like palmitoylcarnitine may play a role in promoting the proliferation and differentiation of erythroid precursor cells.

Table 2: Effect of Palmitoyl-L-carnitine on Erythroid Colony Formation

Cell Type Culture System Treatment Outcome Reference
Fetal mouse liver cells In vitro culture with rhEPO Palmitoyl-L-carnitine (>12.5 µM) Significant increase in colony formation
Fetal mouse liver cells In vitro culture with rhEPO L-carnitine (up to 200 µM) No effect on colony formation

The effect of Palmitoyl-DL-carnitine chloride on ornithine production in cultured mouse fibroblasts has not been documented in the reviewed scientific literature.

Palmitoyl-DL-carnitine chloride, an acylcarnitine, has been identified as a modulator of key cellular signaling pathways, particularly those involved in inflammation and immune responses. Its effects have been notably studied in the context of prostate cancer.

Effects on Inflammatory Cytokines in Prostate Cancer Models

Research has shown that levels of palmitoylcarnitine (palcar) are significantly higher in cancerous prostate tissue compared to benign tissue. wikipedia.orgnih.gov This accumulation is linked to pro-inflammatory effects. In in-vitro studies using prostate cancer cell lines, high concentrations of palmitoylcarnitine were found to increase both the gene expression and secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). wikipedia.orgnih.gov

This effect was observed specifically in the androgen-independent cancerous PC3 cells, where a significant rise in IL-6 secretion occurred at a concentration of 50 μM. nih.gov Conversely, the compound did not induce a similar increase in IL-6 secretion in normal PNT1A prostate cells. nih.gov These findings suggest that Palmitoyl-DL-carnitine may act as a mediator in the progression of prostate cancer by influencing pro-inflammatory pathways. wikipedia.orgnih.gov

Biofilm Formation and Bacterial Pathogenesis

Palmitoyl-DL-carnitine chloride (pDLC) has emerged as a potent inhibitor of biofilm development in several pathogenic bacteria. Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics. caymanchem.com

Inhibition of Pseudomonas aeruginosa Biofilm Development

Studies have identified Palmitoyl-DL-carnitine chloride as a multitarget inhibitor of biofilm formation in the opportunistic pathogen Pseudomonas aeruginosa. caymanchem.com The compound has been shown to impair its biofilm development in a dose-dependent manner. caymanchem.comsigmaaldrich.com This inhibitory action makes it a compound of interest for developing anti-biofilm therapies. caymanchem.com

Inhibition of Escherichia coli Biofilm Development

The inhibitory effects of Palmitoyl-DL-carnitine chloride extend to other bacteria, including Escherichia coli. Research confirms that pDLC effectively impairs biofilm formation in E. coli, highlighting its potential for broader applications against bacterial pathogens that rely on biofilms for survival and virulence. caymanchem.comsigmaaldrich.com

Mechanisms of Biofilm Inhibition: Motility, Quorum Sensing System Activity, and Cyclic-di-GMP Overriding Effects

The anti-biofilm activity of Palmitoyl-DL-carnitine chloride is not due to a single mode of action but rather its ability to interfere with multiple pathways essential for biofilm formation. caymanchem.com

Motility: The compound actively stimulates bacterial motility. caymanchem.com Specifically, in P. aeruginosa, it has been observed to increase both swimming and twitching motility, which are forms of movement that generally counteract the sessile, biofilm mode of growth. sigmaaldrich.com

Quorum Sensing System Activity: pDLC inhibits the activity of the Las quorum-sensing system in P. aeruginosa. caymanchem.com Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, and it is critical for biofilm maturation. By disrupting this system, pDLC hinders the bacteria's ability to form a structured biofilm community. sigmaaldrich.com

Cyclic-di-GMP Overriding Effects: Cyclic diguanylate (c-di-GMP) is a key intracellular second messenger that promotes biofilm formation and a sessile lifestyle in many bacteria. chemimpex.com High levels of c-di-GMP typically increase biofilm production. Palmitoyl-DL-carnitine chloride can override the biofilm-promoting effects of elevated c-di-GMP levels, demonstrating its robust inhibitory action even under conditions that strongly favor biofilm growth. caymanchem.com

Interactive Data Tables

Table 1: Effects of Palmitoyl-DL-carnitine on Cellular Systems

Target SystemOrganism/Cell TypeEffectReference
Inflammation Human Prostate Cancer Cells (PC3)Increased secretion of pro-inflammatory cytokine IL-6 nih.gov
Inflammation Normal Human Prostate Cells (PNT1A)No significant increase in IL-6 secretion nih.gov
Biofilm Formation Pseudomonas aeruginosaInhibition of biofilm development caymanchem.comsigmaaldrich.com
Biofilm Formation Escherichia coliInhibition of biofilm development caymanchem.comsigmaaldrich.com

Table 2: Mechanisms of Biofilm Inhibition by Palmitoyl-DL-carnitine chloride

MechanismTarget BacteriumSpecific ActionReference
Bacterial Motility Pseudomonas aeruginosaStimulates swimming and twitching motility caymanchem.comsigmaaldrich.com
Quorum Sensing Pseudomonas aeruginosaInhibits the Las quorum sensing system caymanchem.comsigmaaldrich.com
Second Messenger Signaling Pseudomonas aeruginosaOverrides biofilm-promoting effects of high cyclic-di-GMP caymanchem.com

Research Methodologies and Approaches

In Vitro Cellular Models

The study of Palmitoyl-DL-carnitine chloride has been extensively carried out using a variety of in vitro cellular models. These models provide controlled environments to investigate the compound's mechanisms of action at a subcellular level.

Palmitoyl-DL-carnitine has been identified as a modulator of neuronal function, with studies focusing on its effects on calcium signaling and pathways related to neurodegeneration.

In cultured neurons from rat dorsal root ganglia, Palmitoyl-DL-carnitine demonstrates significant effects on calcium-dependent processes. researchwithrowan.com Research has shown that its application, either extracellularly or intracellularly, leads to a reduction in voltage-activated calcium channel currents. researchwithrowan.com This inhibition is dependent on the intracellular calcium buffering capacity. researchwithrowan.com Furthermore, the compound prolongs the duration of Ca2+-activated chloride currents, suggesting an alteration in the efficiency of intracellular calcium handling. researchwithrowan.com It can also evoke Ca2+-dependent inward currents, possibly through Ca2+-induced Ca2+ release from internal stores. researchwithrowan.com

Studies using the human neuroblastoma cell line SH-SY5Y have linked Palmitoyl-L-carnitine to pathologies associated with Alzheimer's disease. plos.org Treatment of these cells with the compound was found to increase the phosphorylation of tau protein at multiple sites, a hallmark of the disease. plos.org This was accompanied by an increase in mitochondrial fission and elevated intracellular calcium levels. plos.org The enhanced tau phosphorylation was linked to the activation of kinases such as GSK-3β and CDK5, which are activated by the calcium overload. plos.org

Table 1: Effects of Palmitoyl-carnitine on Cultured Neurons

Cell Model Key Findings Reference
Rat Dorsal Root Ganglia Neurons Reduced voltage-activated Ca2+ currents; Prolonged Ca2+-activated Cl− currents; Altered intracellular Ca2+ handling. researchwithrowan.com

| SH-SY5Y Neuronal Cells | Enhanced tau phosphorylation; Increased mitochondrial fission; Elevated intracellular calcium levels. | plos.org |

In the context of vascular biology, Palmitoyl-carnitine is investigated for its role in endothelial cell signaling, particularly in conditions like myocardial ischemia where its levels can accumulate.

Studies on human umbilical vein endothelial cells (HUVECs) show that Palmitoyl-L-carnitine can elevate intracellular Ca2+ concentration (Ca2+). nih.gov This effect is mediated through a pertussis toxin-sensitive GTP binding protein (Gi), suggesting it may act as an agonist for receptors like sphingosine-1-phosphate (S1P) receptors. nih.gov In bovine aortic endothelial cells (BAEC), Palmitoyl-L-carnitine has been shown to inhibit endothelium-dependent relaxation induced by agents like acetylcholine (B1216132) and substance P. nih.govsigmaaldrich.com This inhibitory effect is attributed to the suppression of intracellular calcium signal transduction. nih.govsigmaaldrich.com

Table 2: Effects of Palmitoyl-carnitine on Human Vascular Endothelial Cells

Cell Model Key Findings Reference
Human Umbilical Vein Endothelial Cells (HUVECs) Elevated intracellular Ca2+ concentration via a Gi-protein coupled pathway; Potential agonist for S1P receptors. nih.gov

| Bovine Aortic Endothelial Cells (BAECs) | Inhibited endothelium-dependent relaxation; Suppressed intracellular calcium signal transduction. | nih.gov |

Palmitoyl-carnitine chloride (PCC) is recognized for its ability to enhance the intestinal transport of hydrophilic molecules. Research using intestinal epithelial cell lines like Caco-2 (human colon adenocarcinoma) and IEC-18 (rat small intestine) has been crucial in elucidating this mechanism.

PCC induces a dose-dependent decrease in transepithelial electrical resistance (TEER) and a corresponding increase in the permeability of paracellular markers like mannitol (B672) and PEG-4000 in both Caco-2 and IEC-18 cells. nih.gov This indicates a disruption of the epithelial barrier function. The mechanism involves changes in the localization of the tight junction protein ZO-1. nih.gov Further studies on Caco-2 cells revealed that palmitoylcarnitine (B157527) also reduces the protein levels of other tight junction components, specifically claudin 1, 4, and 5. nih.gov This effect is potentially linked to the release of cholesterol from the plasma membrane. nih.gov However, it is noted that at higher concentrations, the absorption enhancement is accompanied by lytic effects on the cell membrane and reduced cell viability. nih.gov

Table 3: Effects of Palmitoyl-carnitine on Intestinal Epithelial Cells

Cell Model Key Findings Reference
Caco-2 and IEC-18 Cells Decreased transepithelial electrical resistance (TEER); Increased paracellular permeability; Altered localization of tight junction protein ZO-1. nih.gov

| Caco-2 Cells | Decreased protein levels of claudins 1, 4, and 5; Increased cholesterol release from the plasma membrane. | nih.gov |

The accumulation of acylcarnitines, including palmitoylcarnitine, has been observed in prostate cancer tissue, suggesting a role in the disease's progression. nih.gov In vitro models of prostate cancer have been used to investigate its biological effects. sigmaaldrich.comnih.gov

In the cancerous prostate cell line PC3, high levels of palmitoylcarnitine were found to increase the gene expression and secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). nih.gov Furthermore, palmitoylcarnitine induced a rapid and significant influx of calcium (Ca2+) in PC3 cells. nih.gov This effect was specific, as it was not observed in other prostate cell lines such as the less aggressive DU145 cancer cells or the non-malignant PNT1A and BPH-1 cells. nih.gov This pattern of Ca2+ influx was similar to that induced by dihydrotestosterone (B1667394) (DHT), suggesting potential shared signaling pathways. nih.gov

Table 4: Effects of Palmitoyl-carnitine on Prostate Cancer Cells

Cell Model Key Findings Reference
PC3 (Prostate Cancer) Increased gene expression and secretion of pro-inflammatory cytokine IL-6; Induced rapid calcium influx. nih.gov

| DU145, BPH-1, PNT1A | No significant induction of calcium influx observed. | nih.gov |

In the context of liver cancer, Palmitoyl-carnitine has been studied for its potential to induce cell death, particularly in combination with other therapeutic agents.

Using the human liver cancer cell line HepG2, research has shown that while Palmitoylcarnitine (Pcar) alone has a modest effect on cell viability, its combination with the kinase inhibitor Dasatinib (B193332) results in a synergistic anti-tumor effect. mdpi.com This combined treatment was found to significantly inhibit cell growth and colony formation. mdpi.com The underlying mechanism involves the induction of reactive oxygen species (ROS) generation, which leads to mitochondrial membrane depolarization, nuclear fragmentation, and ultimately, apoptosis. mdpi.com Other studies focusing on hypoxic conditions within tumors have shown that combining palmitic acid and L-carnitine (B1674952) with a HIF-1α inhibitor can induce apoptosis in HepG2 cells, also through the excessive production of ROS. nih.gov

Table 5: Effects of Palmitoyl-carnitine on Liver Cancer Cells

Cell Model Key Findings Reference
HepG2 (Liver Cancer) Synergistic inhibition of cell growth and colony formation when combined with Dasatinib; Induced ROS generation, mitochondrial membrane depolarization, and apoptosis. mdpi.com

| HepG2 (under hypoxia) | Combination with a HIF-1α inhibitor induced apoptosis via excessive ROS production. | nih.gov |

The dense stromal environment of pancreatic cancer poses a significant challenge for drug delivery. Palmitoyl-DL-carnitine chloride has been incorporated into novel drug delivery systems to target this aggressive cancer.

In studies using the MIA PaCa-2 pancreatic cancer cell line, Palmitoyl-DL-carnitine chloride was used as a Protein Kinase C (PKC) inhibitor and as a cationic agent to surface-charge nanoliposomes. nih.gov These palmitoylcarnitine-anchored nanoliposomes, loaded with the chemotherapeutic agent Gemcitabine (B846) Elaidate, demonstrated enhanced cellular uptake and potent anticancer activity. nih.gov This was observed in both traditional 2D cell cultures and in more physiologically relevant 3D multicellular tumor spheroid models. nih.gov The formulation led to an inhibition of the cancer cells' migration and angiogenesis potential and induced significant apoptosis in the 3D spheroids. nih.gov Treatment of the spheroids with this formulation resulted in a noticeable reduction in spheroid area over time, indicative of significant cell death. nih.govresearchgate.net

Table 6: Effects of Palmitoyl-DL-carnitine chloride in Pancreatic Cancer Models

Cell Model Key Findings Reference
MIA PaCa-2 (2D culture) Used as a PKC inhibitor in a nanoliposome formulation to enhance drug delivery and anticancer activity. nih.gov

| MIA PaCa-2 (3D Spheroids) | Nanoliposome formulation induced significant apoptosis, inhibited migration and angiogenesis, and reduced spheroid size. | nih.govresearchgate.net |

Cultured Mouse Fibroblasts

Research utilizing cultured mouse cells has explored the effects of palmitoylcarnitine on cellular processes. One study investigated the impact of palmitoyl-L-carnitine on erythropoiesis by assessing erythroid colony formation in fetal mouse liver cell cultures. nih.gov While L-carnitine showed no effect on colony formation, the addition of palmitoyl-L-carnitine at concentrations above 12.5 micromol/l significantly increased it. nih.gov This suggests that long-chain acylcarnitines may directly influence the development of red blood cell precursors. nih.gov

SH-SY5Y Neuronal Cells for Tau Pathology Studies

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for studying neurodegenerative diseases, particularly Alzheimer's disease (AD). Recent studies have implicated Palmitoyl-L-carnitine in the pathology of AD. plos.org Research published in 2024 identified palmitoyl-L-carnitine as a key metabolite whose levels significantly increase in the serum of aged mice. plos.org

When SH-SY5Y neuronal cells were treated with palmitoyl-L-carnitine, several pathological changes characteristic of AD were observed:

Enhanced Tau Phosphorylation : The treatment led to a notable increase in the phosphorylation of tau protein at specific sites (T181, S262, and S396/S404), which is a hallmark of neurofibrillary tangles in AD, without altering total tau levels. plos.org

Mitochondrial Dysfunction : The compound induced increased mitochondrial fission, a process that can lead to mitochondrial dysfunction when excessive. plos.org

Calcium Overload : A significant elevation in intracellular calcium levels was recorded. This calcium overload is believed to activate specific kinases (GSK-3β and CDK5/p25) that are directly responsible for the observed increase in tau phosphorylation. plos.org

These findings suggest a mechanistic pathway where age-related increases in palmitoyl-L-carnitine contribute to AD pathology by inducing mitochondrial dysfunction, which in turn causes calcium dysregulation and subsequent tau hyperphosphorylation. plos.org

Table 1: Effects of Palmitoyl-L-carnitine on SH-SY5Y Neuronal Cells

ParameterObservationImplication in Tau Pathology
Tau Phosphorylation Increased at residues T181, S262, S396/S404Contributes to neurofibrillary tangle formation
Mitochondrial Dynamics Increased mitochondrial fissionLinked to mitochondrial dysfunction and cellular stress
Intracellular Calcium Elevated levels (calcium overload)Activates kinases (GSK-3β, CDK5) that phosphorylate tau

Biofilm Culture Systems for Bacterial Studies

Palmitoyl-DL-carnitine (pDLC) has been identified as a potent inhibitor of biofilm formation in pathogenic bacteria. researchgate.net Biofilms are structured communities of bacteria that exhibit high resistance to antibiotics and are major contributors to chronic infections.

In studies using Pseudomonas aeruginosa, a bacterium known for its robust biofilm formation, pDLC was shown to impair this process in a dose-dependent manner. The compound appears to be a multitarget inhibitor, affecting several key pathways involved in biofilm development:

Motility Stimulation : pDLC was found to stimulate bacterial motility.

Quorum Sensing Inhibition : It specifically inhibits the activity of the Las quorum-sensing (QS) system. The LasI/LasR system is a primary regulator of virulence factors and biofilm formation in P. aeruginosa. At a concentration of 30 μM, pDLC suppressed the expression of the LasI/LasR system, while the carnitine component alone had no effect. researchgate.net

Overcoming Pro-Biofilm Signals : The inhibitory effect of pDLC persists even in the presence of signals that typically promote biofilm formation, such as sub-minimal inhibitory concentrations of certain antibiotics or high levels of the second messenger cyclic-di-GMP. researchgate.net

Interestingly, while palmitic acid (the fatty acid component of pDLC) also inhibited biofilm formation, it did not stimulate motility, indicating that Palmitoyl-DL-carnitine chloride works through unique mechanisms. Its ability to disrupt multiple biofilm-related pathways makes it a significant lead compound for developing anti-biofilm therapies. researchgate.net

In Vivo Animal Models

Rodent Models for Glucose Metabolism Impairment and Insulin (B600854) Resistance

The role of the carnitine system in glucose metabolism and insulin resistance has been investigated in various rodent models, often by modulating the activity of Carnitine Palmitoyltransferase (CPT), the enzyme responsible for forming acylcarnitines like palmitoylcarnitine.

Studies using CPT-1 inhibitors have yielded mixed results. Short-term treatment (4 weeks) of high-fat diet-fed, insulin-resistant mice with the CPT-1 inhibitor oxfenicine (B1677859) was shown to improve whole-body glucose tolerance and insulin sensitivity. This improvement was associated with increased carbohydrate utilization and better insulin signaling in skeletal muscle. However, prolonged inhibition of CPT-1 in rats has been shown to promote the accumulation of lipids within muscle cells (intramyocellular lipid accumulation) and impair insulin-stimulated glucose disposal, leading to insulin resistance. Similarly, mice with a partial genetic deficiency of the muscle isoform of CPT1 (Cpt1b+/-) initially showed improved insulin sensitivity on a high-fat diet, but became severely insulin resistant after 7 months, corresponding with the accumulation of lipid intermediates in the muscle. mdpi.com

Conversely, supplementation with L-carnitine, the precursor molecule, has been shown to improve insulin-stimulated glucose disposal in both genetically diabetic mice and wild-type mice with diet-induced insulin resistance. fu-berlin.de This suggests that enhancing the flux through the carnitine system may help alleviate lipid overload and improve glucose intolerance. fu-berlin.de

Animal Models for Neurodegenerative Diseases

Building on the in vitro findings, animal models have been crucial in linking elevated palmitoylcarnitine levels to neurodegenerative disease pathology. Mass spectrometry analysis of serum from mice of different ages (2, 4, 14, and 21 months) revealed that palmitoyl-L-carnitine was a key metabolite that significantly increased with age. plos.org This age-related increase in circulating palmitoyl-L-carnitine correlates with the primary risk factor for Alzheimer's disease. plos.org

Furthermore, research into the broader metabolic pathways highlights the importance of the enzyme that produces palmitoylcarnitine, CPT1. Studies on animal models mimicking diseases like amyotrophic lateral sclerosis (ALS), multiple sclerosis, and Parkinson's disease suggest that a metabolic shift from glucose to lipid metabolism is a key mechanism in neurodegeneration. Downregulating the activity of CPT1, either pharmacologically or genetically, was found to slow disease progression in experimental models of these central nervous system disorders. These findings underscore the significant role of lipid metabolism, and specifically the metabolites involved like palmitoylcarnitine, in the progression of neurodegenerative diseases. plos.org

Tumor Xenograft Models for Anticancer Efficacy

Palmitoyl-DL-carnitine chloride has been evaluated for its anticancer efficacy, primarily as part of combination therapies in tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.

Liver Cancer : In a study using a HepG2 liver cancer xenograft model, the combination of Palmitoylcarnitine (Pcar) and the cancer drug dasatinib resulted in a significantly smaller tumor volume compared to control or single-drug treatments. This combined therapy was well-tolerated by the mice, with no significant changes in body weight.

Pancreatic Cancer : For pancreatic cancer, Palmitoyl-DL-carnitine chloride (PC) was incorporated into a nanoliposomal drug delivery system. It served a dual purpose: as a Protein Kinase C (PKC) inhibitor and to provide a positive surface charge to the nanoliposomes for better targeting of the negatively charged tumor neovasculature. When combined with a lipophilic form of the chemotherapy drug gemcitabine (Gemcitabine Elaidate) in this nanoformulation, it demonstrated augmented anticancer potency in in vitro 3D tumor models.

These studies indicate that Palmitoyl-DL-carnitine chloride can act synergistically with established anticancer agents to inhibit tumor growth and can be a valuable component in designing targeted drug delivery systems.

Table 2: Anticancer Efficacy of Palmitoyl-DL-carnitine Chloride in Combination Therapy (Xenograft Models)

Cancer TypeCombination Agent(s)ModelKey FindingReference
Liver Cancer DasatinibHepG2 Xenograft in nude miceReduced tumor volume more significantly than single-drug treatment.
Pancreatic Cancer Gemcitabine ElaidateNanoliposome Carrier (in vitro 3D model)Enhanced anticancer potency and targeted delivery.

Advanced Analytical Techniques in the Study of Palmitoyl-DL-carnitine chloride

The investigation of Palmitoyl-DL-carnitine chloride's properties and its interactions within biological systems necessitates a suite of sophisticated analytical methods. These techniques enable precise quantification, characterization of its metabolic fate, and elucidation of its effects at cellular and subcellular levels.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Purity and Metabolite Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands as a powerful tool for determining the purity of Palmitoyl-DL-carnitine chloride and for analyzing its metabolites. researchgate.netnanalysis.com This non-destructive technique is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei, allowing for the determination of compound concentration without the need for identical reference standards for each analyte. usp.orgnih.gov

In the context of Palmitoyl-DL-carnitine chloride, ¹H qNMR can be employed to assess its purity. researchgate.net By comparing the integral of a specific proton signal from the analyte with that of a high-purity internal standard of known concentration, the absolute purity of the Palmitoyl-DL-carnitine chloride sample can be calculated. usp.orgacs.org The selection of appropriate, well-resolved signals in the ¹H NMR spectrum, free from overlap with impurity or solvent signals, is crucial for accurate quantification. researchgate.net For instance, the signals corresponding to the acyl chain or the carnitine moiety could be utilized. The method's accuracy relies on metrological weighing of both the sample and the internal calibrant. nanalysis.com

Furthermore, qNMR can be combined with chromatographic techniques to analyze complex mixtures where signal overlap may occur. researchgate.net This combined approach leverages the separation power of chromatography with the quantitative accuracy of NMR. While acylcarnitines are often measured by mass spectrometry, qNMR provides valuable information on lipid and carbohydrate metabolism. researchgate.net

Liquid Chromatography/Mass Spectrometry (LC/MS) for Acylcarnitine Profiling

Liquid Chromatography/Mass Spectrometry (LC/MS), particularly tandem mass spectrometry (LC/MS/MS), is a cornerstone technique for the analysis of Palmitoyl-DL-carnitine chloride and other acylcarnitines in biological matrices. bevital.nonih.govnih.gov This method offers high sensitivity and specificity, making it ideal for detecting and quantifying the low concentrations of these molecules typically found in cells and plasma. nih.govnih.gov

A common approach involves hydrophilic interaction liquid chromatography (HILIC), which is effective at retaining and separating highly polar compounds like acylcarnitines. bevital.nonih.govsigmaaldrich.com This is often followed by electrospray ionization (ESI) in positive ion mode, as acylcarnitines possess a pre-existing positive charge from their quaternary ammonium (B1175870) group, leading to high sensitivity. bevital.nonih.gov To accurately quantify endogenous levels of Palmitoyl-DL-carnitine, deuterated internal standards, such as palmitoyl-L-carnitine-d3, are utilized to account for matrix effects and variations in extraction efficiency. bevital.nonih.govcaymanchem.com

LC/MS/MS methods have been developed to simultaneously measure a wide range of acylcarnitines, providing a comprehensive profile that can serve as a biomarker for the status of fatty acid β-oxidation. bevital.noplos.orgresearchgate.netnih.gov For instance, alterations in the plasma levels of long-chain acylcarnitines like palmitoylcarnitine can reflect changes in mitochondrial or peroxisomal fatty acid oxidation. bevital.no These methods have been successfully applied to analyze hundreds of plasma samples, demonstrating their robustness for high-throughput screening. bevital.no The specificity of LC/MS/MS allows for the differentiation of isomeric acylcarnitines, which is crucial for understanding specific metabolic pathways. nih.govresearchgate.net

Table 1: LC/MS Parameters for Acylcarnitine Analysis

Parameter Description
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC) is frequently used for the separation of polar acylcarnitines. bevital.nonih.govsigmaaldrich.com
Ionization Electrospray Ionization (ESI) in positive ion mode is standard due to the quaternary ammonium group of carnitine. bevital.nonih.gov
Mass Analysis Tandem mass spectrometry (MS/MS) is employed for its high specificity and sensitivity, often using multiple reaction monitoring (MRM). bevital.nonih.gov
Internal Standards Deuterated analogs, such as palmitoyl-L-carnitine-d3, are used for accurate quantification of endogenous levels. bevital.nonih.govcaymanchem.com
Detection Limit Methods have achieved detection limits as low as 0.35 nmol L⁻¹ for palmitoylcarnitine. nih.gov

Electrophysiological Recordings, including Whole-Cell Voltage-Activated Calcium Channel Currents

Electrophysiological techniques, such as whole-cell patch-clamp recordings, are instrumental in investigating the direct effects of Palmitoyl-DL-carnitine chloride on ion channel function. nih.gov Specifically, these methods have been used to study its influence on voltage-activated calcium channels. nih.gov

Research has shown that palmitoyl (B13399708) carnitine can modulate the activity of Ca²⁺ channels. nih.gov In studies using K⁺-depolarized smooth muscle preparations, palmitoyl carnitine was observed to increase the sensitivity of the tissue to Ca²⁺, an effect that resembles the action of Ca²⁺ channel activators. nih.gov The whole-cell patch-clamp technique allows for the direct measurement of ionic currents across the cell membrane of a single cell. nih.gov By controlling the membrane potential and measuring the resulting current, researchers can characterize the properties of ion channels, including their activation, inactivation, and modulation by compounds like Palmitoyl-DL-carnitine chloride.

These studies have revealed that palmitoyl carnitine can directly interact with Ca²⁺ channels, suggesting it may act as an endogenous modulator of channel function. nih.gov Furthermore, exogenously applied Palmitoyl-DL-carnitine has been shown to alter calcium mobilization in various cell types, including neuronal cells, which can lead to intracellular calcium overload. caymanchem.combertin-bioreagent.complos.org

Spectrophotometric Assays for Encapsulation Efficiency

When Palmitoyl-DL-carnitine chloride is formulated into nanocarriers, such as nanoemulsions or liposomes, it is crucial to determine the efficiency with which the compound is entrapped. Spectrophotometric assays provide a straightforward and common method for quantifying this encapsulation efficiency.

In a typical procedure, the nanocarrier formulation containing Palmitoyl-DL-carnitine chloride is prepared. To determine the amount of encapsulated compound, the unencapsulated or free drug must be separated from the nanocarriers. This is often achieved by methods like ultracentrifugation or size exclusion chromatography.

Once the free drug is separated, its concentration in the supernatant or eluate can be measured using a UV-Vis spectrophotometer at a specific wavelength where Palmitoyl-DL-carnitine chloride absorbs light. By knowing the initial total amount of the compound used in the formulation and the amount of free compound, the encapsulation efficiency (EE) can be calculated using the following formula:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

For instance, in the development of palmitoyl-L-carnitine-loaded nanoemulsions, high entrapment efficiency was a key parameter for optimizing the formulation. nih.gov Similarly, for gemcitabine elaidate-loaded nanoliposomes anchored with Palmitoyl-DL-carnitine chloride, the encapsulation efficiency was a critical characteristic, with optimized formulations achieving over 93%. nih.govnih.gov

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique to analyze the expression levels of specific proteins in response to treatment with Palmitoyl-DL-carnitine chloride. This method allows researchers to understand the molecular pathways affected by the compound.

The process involves separating proteins from cell or tissue lysates by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is subsequently incubated with a primary antibody specific to the protein of interest. A secondary antibody, which is conjugated to an enzyme or fluorophore, is then used to detect the primary antibody. The resulting signal, which is proportional to the amount of the target protein, can be visualized and quantified.

For example, studies have investigated the effect of Palmitoyl-DL-carnitine chloride on the expression of proteins involved in inflammation and cell signaling. It has been used to study its effect on inflammatory cytokines in prostate cancer models. sigmaaldrich.com In other research, Western blotting could be used to assess changes in the expression of proteins related to metabolic remodeling, such as subunits of the respiratory chain, in response to altered fatty acid metabolism influenced by compounds like palmitoylcarnitine. nih.gov Furthermore, this technique has been employed to examine the effect of palmitoyl-L-carnitine on the phosphorylation of proteins like tau, which is implicated in neurodegenerative diseases, by detecting changes in the levels of activated kinases such as GSK-3β and CDK5. plos.org

Imaging Techniques, such as Transmission Electron Microscopy for Nanocarrier Morphology

Transmission Electron Microscopy (TEM) is an indispensable imaging technique for characterizing the morphology of nanocarriers used to deliver Palmitoyl-DL-carnitine chloride. frontiersin.orgnih.govresearchgate.net TEM provides high-resolution images, allowing for the direct visualization of nanoparticles and providing information about their size, shape, and lamellarity. frontiersin.org

To prepare a sample for TEM analysis, a thin film of the nanoparticle suspension is typically placed on a support grid and may be negatively stained to enhance contrast. frontiersin.orgresearchgate.net The electron beam passes through the sample, and the resulting image reveals the ultrastructure of the nanocarriers. nih.gov

For instance, in the development of nanoemulsions or liposomes containing Palmitoyl-DL-carnitine chloride, TEM would be used to confirm the formation of spherical vesicles and to determine their size distribution. nih.govnih.gov This is crucial as the physical characteristics of the nanocarrier can significantly impact its biological performance, including its stability, permeability, and cellular uptake. rsc.org TEM can also provide insights into the surface characteristics of the nanocarriers, for example, to confirm the presence of surface modifications. frontiersin.org

Drug Delivery System Research

Palmitoyl-DL-carnitine chloride has been investigated as a key component in the development of advanced drug delivery platforms, particularly in the fields of nanoemulsions and nanoliposomes. Its amphipathic nature and biological properties are leveraged to enhance the delivery of therapeutic agents.

Nanoemulsion Formulation and Characterization

Nanoemulsions are utilized as lipid-based nanocarriers to effectively encapsulate and deliver hydrophobic compounds like Palmitoyl-L-carnitine (pC), which serves as a model molecule due to its very low water solubility (1.2e−05 g/L). nih.govtandfonline.com Research in this area focuses on creating stable nanoemulsions with optimal physicochemical properties through systematic approaches. nih.govtandfonline.com The solvent injection technique is one method employed for the preparation of these nanoemulsions. nih.govchemrxiv.org

To optimize the formulation of pC-loaded nanoemulsions, researchers have implemented a Quality by Design (QbD) approach, which utilizes statistical tools like Design of Experiments (DoE). nih.govtandfonline.comnih.gov This methodology provides a comprehensive understanding of the relationships between formulation variables and the resulting characteristics of the nanoemulsion, moving beyond traditional trial-and-error methods. nih.govchemrxiv.org

A two-level fractional factorial design (FFD) has been specifically used as a rapid and reliable DoE tool. nih.govtandfonline.comnih.gov This approach allows for the efficient exploration of the maximum number of influencing factors with a minimal number of experimental runs, without sacrificing crucial data on the main effects. nih.govtandfonline.comresearchgate.net In one such study, four different variables were analyzed to identify the optimal composition for a nanoemulsion, designated pC-NEU. nih.govchemrxiv.orgnih.gov The FFD model helps in identifying critical variables and their interactions that influence particle size, polydispersity index (PDI), and zeta potential, which are crucial for the stability and biological behavior of the nanoparticles. researchgate.netnih.gov

A primary goal in the development of nanoemulsion-based drug delivery systems is to achieve high encapsulation of the active compound. The optimized pC-NEU formulation demonstrated a very efficient incorporation of Palmitoyl-L-carnitine. nih.govchemrxiv.orgnih.gov

The entrapment efficiency (EE) and loading capacity (LC) were quantified to confirm the nanoemulsion's ability to carry the hydrophobic model compound. The concentration of pC in the formulation was determined both before and after the purification process using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID). researchgate.net The results confirmed the successful and efficient encapsulation of the compound within the nano-carrier. nih.govresearchgate.net

ParameterResultReference
Entrapment Efficiency (EE)89.7 ± 6.3 % researchgate.net
Loading Capacity (LC)14 ± 0.36 % researchgate.net

This table presents the entrapment efficiency and loading capacity of the optimized pC-NEU nanoemulsion formulation.

The long-term viability of a nanoemulsion formulation is critically dependent on its physical and chemical stability. nih.gov Stability studies were conducted on the optimized pC-NEU formulation under various storage conditions. nih.govchemrxiv.orgnih.gov The formulation's colloidal properties, including hydrodynamic diameter, PDI, and zeta potential, were monitored over time. nih.govresearchgate.net

The pC-NEU formulation showed remarkable stability, maintaining its initial colloidal properties when stored at 4°C in ultrapure water for 120 days. nih.govchemrxiv.orgnih.govresearchgate.net It also remained stable in buffers with different pH values (5.3 and 7.4) for 30 days. nih.govchemrxiv.orgnih.govresearchgate.net Furthermore, the study addressed the crucial aspect of scalability. The process of scaling up the production of the nanoemulsion did not adversely affect its properties or stability profile, indicating a robust and reproducible formulation. nih.govtandfonline.comnih.gov

Storage ConditionDurationOutcomeReference
4°C in Ultrapure Water120 daysNo change in initial colloidal properties nih.govchemrxiv.orgnih.govresearchgate.net
Buffer pH 5.330 daysNo change in initial colloidal properties nih.govchemrxiv.orgnih.govresearchgate.net
Buffer pH 7.430 daysNo change in initial colloidal properties nih.govchemrxiv.orgnih.govresearchgate.net

This table summarizes the stability of the pC-NEU formulation under different environmental conditions.

To understand the in vivo fate of the nanoemulsion, biodistribution studies were performed in healthy C57BL/6 mice. nih.govresearchgate.net For this purpose, the pC-NEU formulation was loaded with a near-infrared fluorescent dye, DiD' oil, creating a trackable formulation (DiD-pC-NEU). nih.govresearchgate.net The fluorescently labeled nanoemulsions were administered via intravenous injection. nih.gov

Four hours after injection, the mice were sacrificed, and an ex-vivo fluorescence imaging of the dissected organs was conducted. nih.govresearchgate.net The results showed that the DiD-pC-NEU formulation was predominantly concentrated in the liver. nih.govchemrxiv.orgnih.govresearchgate.net Minimal accumulation was observed in other organs such as the spleen, stomach, and kidneys. nih.govchemrxiv.orgnih.govresearchgate.net This biodistribution profile is consistent with findings for other nanoemulsions of similar size and composition. researchgate.net

Nanoliposome Development for Targeted Delivery

In addition to nanoemulsions, Palmitoyl-DL-carnitine chloride (PC) has been integral to the development of nanoliposomes for targeted drug delivery, particularly in oncology. nih.gov Researchers have engineered PC-anchored, PEGylated nanoliposomes to deliver Gemcitabine Elaidate, a lipophilic derivative of a first-line chemotherapy agent for pancreatic cancer. nih.gov

The rationale for using Palmitoyl-DL-carnitine chloride in this context is twofold: it acts as a Protein Kinase C (PKC) inhibitor and provides a cationic (positive) surface charge to the nanoliposomes. nih.gov This positive charge facilitates targeting of the negatively charged tumor neovasculature, enhancing the delivery of the encapsulated drug to the cancer cells. nih.gov The optimized nanoliposome formulation, termed PGPLs, was developed using a modified hydration method and characterized for its physicochemical properties. nih.gov

PropertyValueReference
Particle Size80 ± 2.31 nm nih.gov
Polydispersity Index (PDI)0.15 ± 0.05 nih.gov
ζ-potential+31.6 ± 3.54 mV nih.gov
Encapsulation Efficiency93.25% nih.gov

This table displays the key physicochemical characteristics of the optimized Palmitoyl-DL-carnitine chloride-anchored nanoliposomes (PGPLs).

Surface Charge Modification for Tumor Neovasculature Targeting

The tumor microenvironment, particularly the neovasculature, presents a unique target for cancer therapy. Unlike healthy blood vessels, the endothelial cells of tumor blood vessels often overexpress negatively charged molecules on their surface. nih.govnih.gov This characteristic has been exploited in the design of cationic drug delivery systems that can electrostatically interact with and target these anionic sites.

Palmitoyl-DL-carnitine chloride has been instrumental in this strategy. nih.govnih.govhmdb.ca Its structure, featuring a lipophilic palmitoyl chain and a positively charged carnitine headgroup, allows it to be anchored into the lipid bilayer of nanoliposomes. nih.gov The palmitoyl chain integrates within the hydrophobic core of the liposome, while the carnitine headgroup is displayed on the outer surface, imparting a net positive charge to the nanoparticle. nih.gov This modification from a neutral or anionic surface to a cationic one is a critical step in achieving targeted delivery.

Research has demonstrated that incorporating Palmitoyl-DL-carnitine chloride into liposomal formulations results in a significant shift in their zeta potential to positive values. For instance, in one study, the inclusion of this compound in PEGylated nanoliposomes loaded with Gemcitabine Elaidate changed the zeta potential to +31.6 ± 3.54 mV. nih.govnih.govhmdb.ca This cationic surface charge facilitates preferential binding to the negatively charged tumor vasculature, thereby enhancing the localization of the encapsulated anticancer drug at the tumor site. nih.govnih.govhmdb.ca

Encapsulation Efficiency and Quantitative Cellular Uptake Studies

The efficiency with which a drug is loaded into a nanocarrier and subsequently taken up by target cells are crucial determinants of its therapeutic efficacy. Palmitoyl-DL-carnitine chloride has been shown to be compatible with high encapsulation efficiencies and to enhance the cellular uptake of liposomal formulations.

In studies developing nanoliposomes for pancreatic cancer therapy, the use of Palmitoyl-DL-carnitine chloride did not compromise the encapsulation of the lipophilic drug, Gemcitabine Elaidate. High encapsulation efficiencies of 93.25% have been reported for these cationic liposomes. nih.govnih.govhmdb.ca This indicates that the incorporation of Palmitoyl-DL-carnitine chloride into the liposomal membrane is structurally compatible with the entrapment of therapeutic payloads.

The cationic surface charge imparted by Palmitoyl-DL-carnitine chloride has been directly linked to increased cellular uptake. nih.govnih.govhmdb.ca Quantitative cellular uptake studies, often performed using fluorescence-based techniques like confocal microscopy and flow cytometry, have shown that liposomes decorated with this compound are internalized by cancer cells more effectively than their neutral or anionic counterparts. nih.govrsc.orgmdpi.commdpi.com This enhanced uptake is attributed to the electrostatic interactions between the cationic liposomes and the negatively charged cell membrane. nih.gov For instance, L-carnitine-functionalized nanoparticles have demonstrated increased uptake in C2C12 myotubes, a phenomenon linked to the interaction with OCTN receptors present on these cells. nih.govrsc.org

Table 1: Physicochemical and In Vitro Properties of Palmitoyl-DL-carnitine chloride-Containing Nanoliposomes

ParameterValueReference
Particle Size80 ± 2.31 nm nih.govnih.govhmdb.ca
Polydispersity Index (PDI)0.15 ± 0.05 nih.govnih.govhmdb.ca
Zeta Potential+31.6 ± 3.54 mV nih.govnih.govhmdb.ca
Encapsulation Efficiency93.25% nih.govnih.govhmdb.ca

Membrane Biophysics Research

The amphiphilic nature of Palmitoyl-DL-carnitine chloride also makes it a valuable tool for investigating the fundamental biophysical properties of lipid membranes.

Interactions with Model Phospholipid Bilayers

The interaction of Palmitoyl-DL-carnitine chloride with model phospholipid bilayers, such as those composed of egg yolk phosphatidylcholine (PC), has been investigated using techniques like ¹³C-Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have revealed that acylcarnitines, including palmitoylcarnitine, partition between the aqueous phase and the lipid bilayer. nih.gov The extent of this partitioning is dependent on the length of the acyl chain, with significant partitioning into the water phase observed for acylcarnitines with 12 or fewer carbons. nih.gov

When incorporated into model membranes, palmitoylcarnitine does not cause gross disruption of the lipid bilayer integrity, even at concentrations up to 25 mol%. nih.gov This suggests that its effects on cell membranes are more likely due to subtle molecular-level alterations in membrane function rather than a detergent-like disruption. nih.gov Constant-pressure insertion assays with monolayer mitochondrial leaflet models have shown that palmitoylcarnitine inserts from a saline solution into the lipid monolayer, inducing an expansion of the membrane area. nih.gov This insertion can also induce curvature stress, which may trigger lipid sorting and other morphological changes in the membrane. nih.gov

Studies of Transbilayer Movement in Erythrocyte Membranes

The ability of lipid-like molecules to move between the two leaflets of a cell membrane, a process known as transbilayer movement or "flip-flop," is a fundamental aspect of membrane dynamics. Palmitoylcarnitine has been used as a probe to study this phenomenon in human erythrocyte (red blood cell) membranes.

Studies have shown that palmitoylcarnitine undergoes nonmediated flip-flop in the erythrocyte membrane, meaning it can cross from the outer leaflet to the inner leaflet without the assistance of a protein transporter. The rate of this flip-flop is relatively fast, with a reported half-time of 2.6 hours at 37°C in human erythrocytes. The flip rate constants for the inward and outward movements are similar, leading to an equilibrium distribution of the molecule at a 1:1 ratio between the two membrane layers.

Interestingly, the transbilayer movement of palmitoylcarnitine is enhanced by a decrease in pH and can be influenced by chemical modifications of membrane proteins and the insertion of channel-forming antibiotics. Furthermore, pre-exposure of erythrocytes to temperatures above 42°C, which can denature the membrane skeleton protein spectrin, also enhances the flip-flop rate. This suggests that the stability of the lipid bilayer, which is partly maintained by the membrane skeleton, plays a role in regulating the transbilayer movement of amphiphilic molecules like palmitoylcarnitine.

Clinical and Translational Research Implications

Metabolic Disorders and Diseases

The accumulation of acylcarnitines, including palmitoylcarnitine (B157527), has been linked to disruptions in energy metabolism pathways. These molecules are now understood to be active participants in the regulation of metabolic processes.

Implications in Insulin (B600854) Resistance and Glucose Metabolism Impairment

Studies have demonstrated that both acute and chronic exposure to palmitoylcarnitine can induce insulin resistance, particularly in muscle tissue. A single administration of palmitoylcarnitine in mice led to significant insulin insensitivity, reduced glucose uptake in muscles, and consequently, elevated blood glucose levels. nih.gov This effect is attributed to the impairment of Akt phosphorylation, a key step in the insulin signaling pathway. nih.gov

Long-term administration of palmitoylcarnitine has been shown to cause hyperinsulinemia, insulin resistance, and glucose intolerance, suggesting that a persistent accumulation of long-chain acylcarnitines can hasten the development of insulin resistance. nih.gov Conversely, reducing the levels of acylcarnitines has been found to improve glucose tolerance in models of diet-induced glucose intolerance. nih.gov This suggests that in a fed state, the failure of insulin to suppress the production of long-chain acylcarnitines can lead to disturbances in glucose uptake and metabolism. nih.gov Therefore, targeting the reduction of acylcarnitine content could be a viable therapeutic strategy to enhance insulin sensitivity. nih.gov

Relevance in Fatty Acid Oxidation Disorders, including Carnitine Palmitoyltransferase Deficiency

Palmitoylcarnitine is central to the process of fatty acid oxidation, which is compromised in disorders like Carnitine Palmitoyltransferase (CPT) deficiency. The CPT system, consisting of CPT1 and CPT2, is essential for transporting long-chain fatty acids into the mitochondria. nih.gov CPT1 converts long-chain acyl-CoAs, such as palmitoyl-CoA, to their corresponding acylcarnitines, including palmitoylcarnitine, allowing them to cross the inner mitochondrial membrane. wikipedia.org

In CPT deficiencies, this process is impaired. nih.gov CPT2 deficiency, for instance, presents in various forms, from a benign adult form with exercise-induced muscle breakdown to severe infantile and neonatal forms with hypoglycemia, cardiac issues, and high mortality rates. nih.gov In these conditions, the altered metabolism can lead to an accumulation of acylcarnitines. Treatment strategies often involve dietary modifications to reduce the reliance on long-chain fatty acid oxidation. nih.gov

Associations with Obesity and Metabolic Syndrome

Elevated levels of acylcarnitines, including palmitoylcarnitine, are frequently observed in individuals with obesity and metabolic syndrome. Research in overweight women has shown that blood cells contribute to the circulating levels of acylcarnitines, and the production of palmitoylcarnitine is linked to the oxidation of plasma palmitate, a marker of whole-body fat metabolism. nih.gov

Metabolic syndrome is a group of risk factors that increase the likelihood of developing cardiovascular disease and type 2 diabetes. mdpi.com Studies have shown a positive correlation between higher levels of certain acylcarnitines and the components of metabolic syndrome, as well as insulin resistance and cardiovascular risk factors. mdpi.com L-carnitine (B1674952) supplementation has been investigated as a potential intervention, with some studies showing a reduction in waist circumference, blood pressure, fasting blood sugar, and triglycerides, along with an increase in HDL cholesterol. mdpi.com However, the relationship is complex, and the effects of supplemental carnitine may differ from the implications of endogenously elevated acylcarnitines.

Cardiovascular Health and Disease

The role of palmitoylcarnitine in cardiovascular health is a growing area of investigation, with evidence suggesting its involvement in both risk and physiological function.

Elevated Palmitoyl (B13399708) Carnitine Levels as Potential Risk Factors

Multiple studies have identified elevated levels of circulating acylcarnitines, including palmitoylcarnitine, as potential risk factors for cardiovascular disease. In patients with coronary artery disease (CAD), significantly higher levels of various acylcarnitines have been observed compared to healthy individuals. frontiersin.org Specifically, palmitoylcarnitine (C16:0) showed a strong positive association with the presence of CAD. frontiersin.org The strength of this association was also found to increase with the number of stenosed coronary arteries. frontiersin.org

Furthermore, in specific populations such as individuals with HIV, higher carnitine levels have been linked to an increased risk of myocardial infarction and the presence of carotid plaque. nih.gov Mendelian randomization studies have also suggested a potential causal link between genetically predicted higher l-carnitine levels and an increased risk of CAD, particularly in men. nih.gov These findings underscore the potential of acylcarnitine profiling as a tool for cardiovascular risk assessment.

Role in Endothelium-Dependent Relaxation

Palmitoyl-L-carnitine has been shown to directly impact vascular function by inhibiting endothelium-dependent relaxation. nih.gov This effect is dose-dependent and has been observed in response to vasodilators like acetylcholine (B1216132) and substance P. nih.gov The underlying mechanism appears to be the suppression of intracellular calcium signaling within the endothelial cells. nih.gov By inhibiting the calcium transients induced by endothelium-dependent relaxants, palmitoyl-L-carnitine impairs the ability of blood vessels to relax and dilate properly. This suggests that in conditions where palmitoyl-L-carnitine accumulates, such as myocardial ischemia, it may contribute to vascular endothelial dysfunction. nih.gov

Interactive Data Table: Research Findings on Palmitoyl-DL-carnitine chloride

Area of Research Key Finding Model/Study Population Reference
Insulin ResistanceInduces muscle-specific insulin resistance and impairs glucose uptake.Mice nih.gov
Fatty Acid Oxidation DisordersCentral to the transport of fatty acids, which is impaired in CPT deficiency.Human nih.gov
Obesity and Metabolic SyndromeProduction in blood cells is linked to whole-body fat metabolism.Overweight women nih.gov
Cardiovascular RiskElevated levels are associated with an increased risk of coronary artery disease.Human frontiersin.org
Endothelial FunctionInhibits endothelium-dependent relaxation by suppressing calcium signaling.Rabbit thoracic aortas, Bovine aortic endothelial cells nih.gov

Neurodegenerative Conditions

Contribution to Alzheimer's Disease Pathology and Tau Hyperphosphorylation

Emerging research has identified Palmitoyl-DL-carnitine chloride as a significant metabolite in the context of aging and neurodegeneration, particularly Alzheimer's disease (AD). nih.govnih.govnih.gov Studies have demonstrated a notable increase in serum levels of palmitoyl-L-carnitine in aged mice, suggesting a potential link between this age-related metabolic alteration and the pathogenesis of AD. nih.govnih.govnih.gov

In vitro experiments utilizing the human neuroblastoma cell line SH-SY5Y have shown that treatment with palmitoyl-L-carnitine leads to a significant increase in the phosphorylation of tau protein at multiple sites, a key pathological hallmark of AD. dntb.gov.uasigmaaldrich.com Specifically, elevated levels of phosphorylation were observed at threonine 181 (T181), serine 262 (S262), and serines 396/404 (PHF-1 epitope), all of which are associated with the formation of neurofibrillary tangles. dntb.gov.uasigmaaldrich.com This suggests that the accumulation of palmitoyl-L-carnitine could directly contribute to the tau pathology seen in AD. researchgate.net

The mechanism underlying this increase in tau phosphorylation appears to be linked to the activation of specific tau kinases. Research indicates that the effects of palmitoyl-L-carnitine on tau are mitigated by the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), cyclin-dependent kinase 5 (CDK5), and calpain. nih.govnih.gov This points to a pathway where elevated palmitoyl-L-carnitine levels trigger a cascade involving these kinases, ultimately leading to the hyperphosphorylation of tau. nih.govresearchgate.net

Table 1: Effect of Palmitoyl-L-carnitine on Tau Phosphorylation in SH-SY5Y Cells

Phosphorylation Site Observation Reference
pTau (T181) Increased protein levels dntb.gov.ua
pTau (S262) Increased protein levels dntb.gov.ua
PHF-1 (S396/404) Increased protein levels dntb.gov.ua

Involvement in Mitochondrial Dysfunction in Neuronal Cells

Palmitoyl-L-carnitine has been shown to play a critical role in inducing mitochondrial dysfunction in neuronal cells, a process strongly implicated in the progression of Alzheimer's disease. nih.govnih.govnih.gov Treatment of SH-SY5Y neuronal cells with palmitoyl-L-carnitine results in increased mitochondrial fission, a process where mitochondria fragment into smaller, often less functional, units. nih.govnih.gov This morphological change is a key indicator of mitochondrial distress and dysfunction. nih.govnih.gov

The mechanism appears to be closely tied to calcium homeostasis. Palmitoyl-L-carnitine treatment leads to elevated intracellular calcium levels. nih.govnih.gov This calcium overload is believed to trigger mitochondrial malfunction, including the observed increase in fission. researchgate.net This disruption of mitochondrial dynamics and function by palmitoyl-L-carnitine highlights a potential pathway through which metabolic dysregulation can contribute to neurodegeneration. nih.govnih.gov The resulting mitochondrial dysfunction can lead to a vicious cycle, exacerbating tau pathology and further compromising neuronal health. nih.gov

Table 2: Impact of Palmitoyl-L-carnitine on Neuronal Cell Function

Cellular Process Effect of Palmitoyl-L-carnitine Treatment Reference
Mitochondrial Dynamics Increased mitochondrial fission nih.govnih.gov
Intracellular Calcium Elevated levels nih.govnih.gov
Tau Phosphorylation Enhanced nih.govnih.gov

Exploration of Potential Neuroprotective Effects

While palmitoyl-L-carnitine has been implicated in pathological processes, the broader family of carnitines, specifically L-carnitine, has been explored for potential neuroprotective effects. In experimental models mimicking the metabolic impairments seen in Alzheimer's disease, L-carnitine has demonstrated the ability to promote neuronal survival. mdpi.com This neuroprotective effect is attributed to its role in improving mitochondrial function, including enhancing ATP synthesis and reducing the formation of reactive oxygen species. mdpi.com

Furthermore, L-carnitine treatment has been shown to significantly reduce the levels of hyperphosphorylated tau (pTau) in neuronal cells challenged with metabolic stressors. mdpi.com By maintaining mitochondrial health and mitigating tau pathology, L-carnitine showcases a potential therapeutic avenue for neurodegenerative conditions. mdpi.com These findings suggest that modulating carnitine metabolism could have dual implications, with the accumulation of specific acylcarnitines like palmitoylcarnitine being detrimental, while supplementation with L-carnitine may offer a protective strategy.

Cancer Research and Therapeutics

Role in Prostate Cancer Progression and Associated Pathways

Elevated levels of palmitoylcarnitine have been identified as a key factor in the progression of prostate cancer. nih.gov Studies have shown a significantly higher accumulation of palmitoylcarnitine in cancerous prostate tissue compared to benign tissue. nih.gov This accumulation is a consequence of metabolic dysfunction, specifically the incomplete oxidation of fatty acids. nih.gov

The pro-cancerous effects of palmitoylcarnitine appear to be mediated through several pathways. High levels of this compound have been associated with an increased expression and secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) in prostate cancer cells. nih.gov Furthermore, palmitoylcarnitine has been observed to induce a rapid influx of calcium into specific prostate cancer cell lines, a signaling event that can promote cancer cell proliferation and survival. nih.gov Interestingly, this pattern of calcium influx is similar to that induced by dihydrotestosterone (B1667394) (DHT), a key driver of prostate cancer. nih.gov Whole genome array analysis has further demonstrated that palmitoylcarnitine and DHT elicit similar biological responses in prostate cells, suggesting that palmitoylcarnitine may act as a mediator of prostate cancer progression through these interconnected pathways. nih.gov Additionally, elevated serum levels of palmitoylcarnitine have been observed in prostate cancer patients who are non-responsive to androgen deprivation therapy (ADT), indicating its potential as a biomarker for treatment resistance. mset-biospectra.org

Table 3: Palmitoylcarnitine's Role in Prostate Cancer

Finding Implication Reference
Higher levels in cancerous vs. benign tissue Potential biomarker and therapeutic target nih.gov
Increased IL-6 expression and secretion Promotion of pro-inflammatory pathways nih.gov
Induced rapid calcium influx in PC3 cells Activation of cancer cell signaling nih.gov
Similar biological response to DHT Acts as a potential mediator of cancer progression nih.gov
Elevated serum levels in ADT non-responsive patients Potential biomarker for treatment resistance mset-biospectra.org

Modulation of Pancreatic Cancer Angiogenesis and Tumorigenicity

Palmitoyl-DL-carnitine chloride has been investigated for its therapeutic potential in pancreatic cancer, specifically for its ability to modulate angiogenesis and tumorigenicity. nih.govnih.govdntb.gov.ua It has been identified as an inhibitor of Protein Kinase C (PKC), an enzyme that is overexpressed in pancreatic cancer and plays a crucial role in tumor growth, metastasis, and the development of drug resistance. nih.gov PKC is also known to trigger the angiogenic activity of endothelial cells. nih.gov

In a novel therapeutic approach, Palmitoyl-DL-carnitine chloride has been used as a component of nanoliposomes designed to deliver chemotherapy, such as Gemcitabine (B846) Elaidate, specifically to the neovasculature of pancreatic tumors. nih.govdntb.gov.uaresearchgate.net The rationale behind this is that cancer cells and their associated neovasculature have a negative surface charge, and the cationic nature of palmitoyl-DL-carnitine chloride helps to target these cells. dntb.gov.uaresearchgate.net

Studies using 2D and 3D models of pancreatic cancer have shown that these palmitoyl-DL-carnitine chloride-anchored nanoliposomes lead to higher cellular uptake of the chemotherapeutic agent, inhibition of cancer cell migration, and a reduction in angiogenesis potential. nih.govdntb.gov.uaresearchgate.net Furthermore, they induce significant apoptosis in multicellular tumor spheroids. nih.govdntb.gov.uaresearchgate.net By inhibiting PKC, Palmitoyl-DL-carnitine chloride helps to disrupt the formation of vasculogenic mimicry channels by the cancer cells, thereby inhibiting their invasive potential. nih.gov This approach of combining a PKC inhibitor with an anticancer agent represents a promising strategy for the treatment of pancreatic ductal adenocarcinoma (PDAC). nih.gov

Table 4: Therapeutic Application of Palmitoyl-DL-carnitine chloride in Pancreatic Cancer

Mechanism/Application Effect Reference
Protein Kinase C (PKC) Inhibition Disrupts tumor growth, metastasis, and angiogenesis nih.gov
Component of Cationic Nanoliposomes Targets negatively charged tumor neovasculature dntb.gov.uaresearchgate.net
Inhibition of Vasculogenic Mimicry Reduces invasive potential of cancer cells nih.gov
Combination with Gemcitabine Elaidate Enhanced anticancer activity and apoptosis nih.govdntb.gov.uaresearchgate.net

Strategies for Anti-Tumor Effects in Liver Cancer

Palmitoyl-DL-carnitine has been investigated for its potential as an anti-tumor agent in liver cancer, particularly in combination with other therapeutic compounds. Research has demonstrated a synergistic anti-tumor effect when Palmitoyl-DL-carnitine is used with Dasatinib (B193332), a tyrosine kinase inhibitor. mdpi.com This combination therapy has been shown to downregulate various cancer-related proteins and suppress the growth of hepatocellular carcinoma (HCC). mdpi.com A key target in this synergistic action is the Src protein, which is often overexpressed in numerous cancers and regulates pathways involved in tumor cell proliferation, survival, and invasion. mdpi.com The combination of Palmitoyl-DL-carnitine and Dasatinib leads to a decrease in the phosphorylation of Src, thereby inhibiting its activity. mdpi.com

Furthermore, studies on HepG2 liver cancer cells show that this combined exposure effectively inhibits the migration of cancerous cells. mdpi.com This inhibition is associated with the downregulation of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), enzymes crucial for cancer cell invasion and metastasis. mdpi.com Long-term supplementation with L-carnitine, a related compound, may also play a role in preventing the development of liver cancer, highlighting the therapeutic potential of targeting carnitine metabolism. plos.org Recent findings also link the inactivity of mitochondrial carnitine palmitoyltransferase II (CPT II) to the malignant progression of metabolic dysfunction-associated fatty liver disease (MAFLD) into HCC, suggesting that targeting this pathway could be a viable therapeutic strategy. nih.gov

Table 1: Effects of Palmitoyl-DL-carnitine (Pcar) and Dasatinib on Liver Cancer Cells

Treatment Effect on Cell Migration MMP-9 Protein Expression MMP-2 Protein Expression
Control Baseline Normal Normal
100 µM Pcar Minor Inhibition No significant change No significant change
10 µM Dasatinib Moderate Inhibition Decreased Decreased
20 µM Dasatinib Strong Inhibition Significantly Decreased Significantly Decreased
100 µM Pcar + 10 µM Dasatinib Significant Synergistic Inhibition Significantly Decreased Significantly Decreased
100 µM Pcar + 20 µM Dasatinib Very Strong Synergistic Inhibition Markedly Decreased Markedly Decreased

Data synthesized from quantitative analysis of wound healing and protein expression assays in HepG2 cells. mdpi.com

Mechanisms of Cancer Cell Growth Inhibition and Apoptosis

The primary mechanism by which Palmitoyl-DL-carnitine induces cancer cell death is through the generation of mitochondrial reactive oxygen species (ROS). The supply of palmitoylcarnitine to cancer cells increases mitochondrial respiration, leading to the production of superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.comnih.gov This increase in ROS is lethal to cancer cells like HT29 colorectal adenocarcinoma and HepG2 liver cancer cells, but is tolerated by non-cancerous cells. mdpi.com

This selective cytotoxicity is partly due to the lower glutathione (B108866) buffering capacity in many cancer cells. nih.gov Palmitoylcarnitine exposure depletes the intracellular pool of glutathione, a key antioxidant, rendering the cancer cells unable to cope with the elevated oxidative stress. nih.gov This unchecked accumulation of ROS leads to nuclear fragmentation, activation of caspase-3, and ultimately, mitochondrial-mediated apoptosis. mdpi.comnih.gov For instance, in colorectal cancer cells, palmitoylcarnitine's ability to stimulate H₂O₂ emission, combined with a diminished glutathione buffering capacity, triggers this apoptotic cascade. nih.gov

Beyond ROS generation, related carnitine compounds have been shown to inhibit cancer cell growth through other mechanisms. L-carnitine can act as an endogenous histone deacetylase (HDAC) inhibitor, which leads to increased histone acetylation and the expression of cell cycle regulators like p21cip1, causing cell cycle arrest at the G₀/G₁ phase. plos.org

Infectious Diseases

Impact on Biofilm-Associated Infections and Development of Antimicrobial Strategies

Palmitoyl-DL-carnitine (pDLC) has emerged as a promising agent in the fight against chronic biofilm-associated infections, which are notoriously resistant to conventional antibiotics. nih.gov Research has identified pDLC as a multitarget inhibitor of biofilm development in several clinically relevant bacteria, including Pseudomonas aeruginosa and Escherichia coli. nih.govresearchgate.net Its ability to impair biofilm formation is dose-dependent. nih.gov

The antimicrobial strategy of pDLC involves disrupting multiple pathways essential for biofilm formation. nih.gov Key mechanisms include:

Inhibition of Quorum Sensing (QS): pDLC inhibits the activity of the Las quorum-sensing system in P. aeruginosa, a critical communication network that regulates biofilm formation and virulence factor production. researchgate.net

Stimulation of Motility: Unlike many biofilm inhibitors, pDLC stimulates bacterial motility, which is counterproductive to the sessile, surface-attached lifestyle required for biofilm development. researchgate.net

Overcoming Pro-Biofilm Signals: The compound can override the biofilm-promoting effects of high levels of the intracellular signaling molecule cyclic-di-GMP and sub-inhibitory concentrations of certain antibiotics like aminoglycosides. nih.govresearchgate.net

The unique, multi-pronged approach of pDLC makes it an interesting lead compound for developing novel anti-biofilm therapies. nih.gov By targeting different mechanisms simultaneously, it may reduce the likelihood of resistance development and could be used alone or as an adjuvant to enhance the efficacy of existing antibiotics against persistent infections. nih.govfrontiersin.org

Table 2: Anti-Biofilm Mechanisms of Palmitoyl-DL-carnitine (pDLC)

Mechanism Target Bacterium Outcome Reference
Inhibition of Las Quorum Sensing P. aeruginosa Decreased biofilm formation and virulence researchgate.net
Stimulation of Motility P. aeruginosa Impaired transition to sessile growth nih.gov
Inhibition of Biofilm Formation P. aeruginosa, E. coli Dose-dependent reduction in biofilm mass nih.gov
Overriding c-di-GMP Effects P. aeruginosa Biofilm inhibition despite high levels of this pro-biofilm signal researchgate.net

This table summarizes the key multitarget inhibitory effects of pDLC on bacterial biofilm development.

Personalized Nutrition and Metabolomics Research

Palmitoyl-DL-carnitine and other acylcarnitines are significant biomarkers in the field of metabolomics and personalized medicine. mdpi.com The "carnitine pool," which includes L-carnitine and its various acylated forms, provides a window into mitochondrial function, particularly fatty acid oxidation. mdpi.com Measuring levels of these metabolites in blood can help identify disruptions in metabolic pathways associated with a range of diseases, including cancer, diabetes, and heart failure. mdpi.com

In the context of personalized nutrition, the study of carnitine metabolism offers insights into an individual's response to diet and metabolic stress. For example, research in healthy overweight women has shown that blood cells contribute to the circulating levels of acylcarnitines, and the rate of palmitoylcarnitine synthesis by these cells is directly linked to whole-body fat metabolism. nih.gov This suggests that acylcarnitine profiles could serve as personalized markers to assess metabolic health and guide nutritional interventions. nih.gov

Furthermore, understanding the "carnitine network"—the system of transporters that moves carnitine and its derivatives across cellular membranes—is crucial in cancer research. nih.gov The metabolic reprogramming in cancer cells often involves alterations in this network to meet the high energy demands of proliferation. nih.gov Therefore, analyzing a patient's acylcarnitine profile through metabolomics could provide valuable information for developing personalized cancer therapies that target these unique metabolic vulnerabilities. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Interventions

The modulation of Palmitoyl-DL-carnitine chloride levels and its associated metabolic pathways is emerging as a promising strategy for novel therapeutic interventions across a spectrum of diseases. Research increasingly points to the therapeutic potential of targeting lipid metabolism, particularly in the context of neurodegenerative disorders. plos.org

Recent studies have identified Palmitoyl-L-carnitine as a key metabolite with significantly increased levels in aged mice, linking it to Alzheimer's disease (AD) pathology. plos.orgnih.gov In vitro experiments have demonstrated that Palmitoyl-L-carnitine can induce hyperphosphorylation of the tau protein, a hallmark of AD, and promote mitochondrial dysfunction in neuronal cells. plos.orgnih.gov This suggests that developing interventions aimed at reducing the synthesis or serum levels of Palmitoyl-L-carnitine could represent a novel therapeutic approach for AD and other neurodegenerative conditions. plos.org Furthermore, the broader carnitine palmitoyltransferase (CPT) system, the enzymatic machinery responsible for the formation of acylcarnitines like palmitoylcarnitine (B157527), is being investigated as a target for anti-inflammatory and anticancer therapies. nih.gov The use of Palmitoyl-L-carnitine as a model hydrophobic drug in advanced drug delivery systems, such as nanoemulsions, is also being explored to improve the therapeutic delivery of various agents. tandfonline.com

Exploration of Isomeric Specificity (L- vs. D- vs. DL- forms) in Biological Systems

Palmitoylcarnitine exists in different isomeric forms: the naturally occurring L-form, the synthetic D-form, and the racemic DL-mixture. The biological activity and metabolic fate of these isomers can differ significantly, a crucial aspect for future research and therapeutic development.

The L-isomer, Palmitoyl-L-carnitine, is the form actively transported into the mitochondrial matrix by carnitine palmitoyltransferase II (CPT II) to deliver palmitate for beta-oxidation. caymanchem.com This isomeric specificity is fundamental to its physiological role in energy metabolism. caymanchem.com In contrast, the D-isomer is often considered unphysiological. nih.gov Early research suggests that while L-carnitine (B1674952) is typically excreted unchanged in mammals, D-carnitine may be metabolized differently. nih.gov Most commercially available Palmitoylcarnitine is the DL-racemic mixture, which has been used in numerous studies to investigate its effects on cellular processes like calcium mobilization and tight junction permeability. caymanchem.combertin-bioreagent.comsigmaaldrich.com

Understanding the distinct biological effects of each isomer is critical. For instance, do the D- and DL- forms have different or even opposing effects compared to the L-form on cellular targets like ion channels, enzymes, or signaling pathways? Future research must systematically compare the bioactivities of the L-, D-, and DL-isomers to clarify their specific contributions to observed physiological and pathological effects. This knowledge is essential for designing targeted therapeutic strategies and for accurately interpreting data from studies using the racemic mixture.

Integration with Multi-Omics Approaches for Comprehensive Understanding

The advent of "omics" technologies, such as metabolomics, proteomics, and genomics, provides powerful tools to unravel the complex roles of Palmitoyl-DL-carnitine chloride in biological systems. Integrating these approaches allows for a more holistic and comprehensive understanding of its metabolic network and downstream effects.

Metabolomics, in particular, has been instrumental in identifying Palmitoyl-L-carnitine as a significant metabolite in various conditions. nih.gov For example, mass spectrometry-based metabolomic analysis of serum from mice of different ages successfully identified Palmitoyl-L-carnitine as a key metabolite that increases with age, linking it to the mechanisms of neurodegeneration. plos.orgnih.gov This highlights how untargeted or targeted metabolomics can pinpoint alterations in the carnitine pool, offering insights into metabolic dysregulation in disease. nih.govmdpi.com

Future research will benefit from integrating metabolomic data with other omics layers. For instance, combining metabolomics with proteomics could identify proteins whose expression or post-translational modifications are altered by changes in Palmitoylcarnitine levels. Genomics and transcriptomics could reveal genetic predispositions or transcriptional responses related to the CPT system and carnitine metabolism. This multi-omics integration is essential for building comprehensive models of how Palmitoyl-DL-carnitine chloride influences cellular function and contributes to disease pathophysiology. nih.gov

Advanced Biomarker Discovery in Various Disease States

There is a growing body of evidence supporting the use of acylcarnitines, including Palmitoylcarnitine, as biomarkers for diagnosing and monitoring various diseases. mdpi.com As key intermediates of mitochondrial metabolism, their levels in blood and tissues can reflect the metabolic state of the cell, making them sensitive indicators of mitochondrial dysfunction. mdpi.com

L-carnitine and acylcarnitines are already established as biomarkers in newborn screening for inborn errors of fatty acid oxidation. mdpi.com Research is now expanding their application to a wider range of conditions, including diabetes, sepsis, heart failure, and cancer. mdpi.com For instance, elevated levels of Palmitoyl-L-carnitine have been linked to the pathology of Alzheimer's disease in animal models, suggesting its potential as a biomarker for age-related neurodegeneration. plos.orgnih.gov In the realm of oncology, the enzyme responsible for its synthesis, Carnitine Palmitoyltransferase 1A (CPT1A), has been identified as a novel diagnostic and predictive biomarker for breast cancer, with serum levels correlating with disease progression. nih.gov

Future efforts will focus on validating these findings in large human cohorts and developing standardized, high-throughput assays for routine clinical use. Advanced analytical platforms will enable the profiling of a wide range of acylcarnitines, potentially revealing disease-specific signatures that could aid in early diagnosis, patient stratification, and monitoring therapeutic responses with high precision. mdpi.com

Table 1: Palmitoylcarnitine and Related Molecules as Potential Disease Biomarkers

BiomarkerAssociated Disease State(s)Key Findings
Palmitoyl-L-carnitine Alzheimer's DiseaseSignificantly increased levels were observed in aged mice, correlating with tau pathology and mitochondrial dysfunction. plos.orgnih.gov
L-carnitine and Acylcarnitines Diabetes, Sepsis, Cancer, Heart FailureAltered profiles of the carnitine pool in the blood can identify mitochondrial disruptions and have diagnostic and prognostic value. mdpi.com
Carnitine Palmitoyltransferase 1A (CPT1A) Breast CancerCPT1A is overexpressed in breast cancer, and its serum levels are positively associated with disease progression, serving as a potential diagnostic and monitoring tool. nih.gov

Elucidating Unexplored Mechanistic Pathways and Cellular Targets

Beyond its canonical role in fatty acid transport, Palmitoyl-DL-carnitine chloride is now understood to be a bioactive lipid molecule that can influence a variety of cellular processes. sigmaaldrich.comnih.gov Research is actively seeking to elucidate these non-canonical functions and identify novel cellular targets and mechanistic pathways.

One of the most significant recent discoveries is the pathway linking Palmitoyl-L-carnitine to neurodegeneration. Studies have shown that it can induce mitochondrial fission and subsequent dysfunction, leading to an overload of intracellular calcium. plos.orgnih.gov This calcium dysregulation, in turn, activates specific kinases (GSK-3β and CDK5) and the enzyme calpain, resulting in the hyperphosphorylation of the tau protein. plos.orgnih.gov

Other reported effects include the modulation of endothelial and epithelial tight junctions, leading to increased permeability, and the alteration of calcium signaling in various cell types, including neurons and endothelial cells. caymanchem.combertin-bioreagent.comsigmaaldrich.com Palmitoylcarnitine has also been reported to modify myocardial levels of high-energy phosphates. sigmaaldrich.com The expanding roles of the broader carnitine pool in processes like inflammation, immune system regulation, and signal transduction suggest that many of Palmitoylcarnitine's functions remain to be discovered. nih.gov Future investigations will likely utilize advanced molecular and cellular biology techniques to pinpoint its direct binding partners and unravel the full spectrum of its signaling capabilities.

Table 2: Investigated Mechanistic Effects of Palmitoylcarnitine

Cellular ProcessObserved Effect of PalmitoylcarnitineImplicated Downstream MediatorsCell/System Type
Tau Protein Phosphorylation Increased phosphorylation at multiple sites. plos.orgnih.govGSK-3β, CDK5, Calpain. plos.orgnih.govNeuronal cells. plos.orgnih.gov
Mitochondrial Function Increased mitochondrial fission and dysfunction. plos.orgnih.govNot specified.Neuronal cells. plos.orgnih.gov
Calcium Homeostasis Induces intracellular calcium overload. plos.orgnih.govNot specified.Neuronal cells. plos.orgnih.gov
Tight Junction Integrity Reduces resistance and increases permeability. caymanchem.combertin-bioreagent.comNot specified.Endothelial and epithelial cells. caymanchem.combertin-bioreagent.com
Endothelial Signaling Suppresses intracellular calcium signal transduction. sigmaaldrich.comNot specified.Endothelial cells. sigmaaldrich.com

Q & A

Q. What experimental models are commonly used to study the calcium-dependent effects of Palmitoyl-DL-carnitine chloride?

Methodological Answer: Cultured dorsal root ganglion (DRG) neurons from neonatal rats are widely employed. Whole-cell patch-clamp techniques are used to study voltage-activated Ca²⁺ currents and Ca²⁺-activated Cl⁻ currents. Extracellular application of Palmitoyl-DL-carnitine chloride (0.01–1 mM) via low-pressure ejection pipettes allows real-time observation of its effects on intracellular Ca²⁺ handling and ion channel modulation .

Q. How is Palmitoyl-DL-carnitine chloride validated as a protein kinase C (PKC) inhibitor in biochemical assays?

Methodological Answer: PKC inhibition is assessed using kinase activity assays, such as measuring phosphorylation of PKC substrates (e.g., MARCKS protein) in cell lysates. Specificity is confirmed by comparing its effects to known PKC inhibitors (e.g., staurosporine) and evaluating off-target kinase activity via kinase profiling panels. Its cationic properties also aid in distinguishing PKC-specific effects from nonspecific interactions .

Q. What techniques are used to synthesize and characterize Palmitoyl-DL-carnitine chloride for in vitro studies?

Methodological Answer: The compound is synthesized via esterification of DL-carnitine with palmitoyl chloride, followed by purification using column chromatography. Structural validation is performed via NMR, mass spectrometry, and HPLC. Purity (>99%) is confirmed via analytical chromatography, and stability is assessed under varying pH and temperature conditions .

Advanced Research Questions

Q. How can researchers optimize nanoliposome formulations incorporating Palmitoyl-DL-carnitine chloride for tumor-targeted drug delivery?

Methodological Answer: Nanoliposomes are prepared using thin-film hydration with Palmitoyl-DL-carnitine chloride as a cationic lipid and PEG for stealth properties. Formulation parameters (e.g., lipid-to-drug ratio, PEG density) are optimized via Design of Experiments (DoE). Characterization includes dynamic light scattering (size/zeta potential), TEM for morphology, and in vitro assays (e.g., hemocompatibility, 3D tumor spheroid penetration). Targeting efficiency is validated using fluorescence imaging in tumor neovasculature models .

Q. What experimental strategies address contradictory findings on Palmitoyl-DL-carnitine chloride’s modulation of Ca²⁺ currents?

Methodological Answer: Contradictions may arise from differences in experimental conditions (e.g., Ba²⁺ vs. Ca²⁺ as charge carriers, intracellular EGTA concentration). Researchers should systematically vary these parameters and use computational modeling to dissect direct ion channel effects from secondary Ca²⁺-induced Ca²⁺ release (CICR). Dual recordings with Ca²⁺-sensitive dyes (e.g., Fura-2) and electrophysiology can resolve contributions of intracellular stores .

Q. How do enantiomeric differences (D vs. L) of palmitoylcarnitine influence lipid metabolism and enzyme inhibition?

Methodological Answer: Enantiomer-specific effects are tested using carnitine palmitoyltransferase (CPT) inhibition assays. For example, Palmitoyl-D-carnitine shows a Ki of 2.1 mM for CPT in erythrocyte membranes, while the L-form is metabolized via mitochondrial β-oxidation. Isotopic tracing (¹⁴C-palmitate) and LC-MS-based metabolomics differentiate their incorporation into lipid pools and energy pathways .

Q. What advanced models evaluate the anti-angiogenic potential of Palmitoyl-DL-carnitine chloride in cancer therapy?

Methodological Answer: Human umbilical vein endothelial cell (HUVEC) assays assess tube formation inhibition. In vivo, chick chorioallantoic membrane (CAM) or Matrigel plug assays quantify neovascularization. Synergy with chemotherapeutics (e.g., Gemcitabine Elaidate) is tested in orthotopic pancreatic cancer models, with immunohistochemistry for CD31 (vascular marker) and Ki67 (proliferation) .

Methodological Notes

  • Contradiction Management : When reconciling data disparities, prioritize studies using identical cell types (e.g., DRG neurons) and standardized recording solutions .
  • Drug Delivery Optimization : Include stability studies under physiological conditions (37°C, pH 7.4) to ensure nanoliposome integrity during circulation .
  • Enantiomer-Specific Protocols : Use chiral chromatography to verify enantiomeric purity before functional assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.